Product packaging for N-Octanoyl-DL-homoserine lactone(Cat. No.:CAS No. 106983-30-6)

N-Octanoyl-DL-homoserine lactone

Cat. No.: B010158
CAS No.: 106983-30-6
M. Wt: 227.30 g/mol
InChI Key: JKEJEOJPJVRHMQ-UHFFFAOYSA-N
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Description

N-Octanoyl-DL-homoserine lactone has been reported in Gloeothece with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H21NO3 B010158 N-Octanoyl-DL-homoserine lactone CAS No. 106983-30-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-oxooxolan-3-yl)octanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-2-3-4-5-6-7-11(14)13-10-8-9-16-12(10)15/h10H,2-9H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKEJEOJPJVRHMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)NC1CCOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801046077
Record name N-Octanoyl-DL-homoserine lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801046077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106983-30-6
Record name N-Octanoyl-DL-homoserine lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801046077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

N-Octanoyl-DL-homoserine Lactone (C8-HSL): A Technical Guide to a Key Quorum-Sensing Signal

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

N-acyl-homoserine lactones (AHLs) are a prominent class of signaling molecules utilized by Gram-negative bacteria to coordinate collective behaviors in a cell-density-dependent process known as quorum sensing (QS). Among these, N-octanoyl-DL-homoserine lactone (C8-HSL) has been identified as a key autoinducer in numerous bacterial species, regulating critical functions such as biofilm formation, virulence factor production, and motility. This technical guide provides an in-depth overview of C8-HSL, consolidating current knowledge for researchers, scientists, and drug development professionals. It details the canonical signaling pathway, summarizes quantitative data on its biological activities, presents detailed experimental protocols for its study, and explores its broader implications in microbial ecology and pathogenesis.

Introduction to Quorum Sensing and this compound

Quorum sensing (QS) is a cell-to-cell communication system that enables bacteria to monitor their population density and synchronize gene expression.[1][2][3] This process relies on the production, release, and detection of small, diffusible signal molecules called autoinducers.[3] In many Proteobacteria, the most common autoinducers are N-acyl-homoserine lactones (AHLs).[3][4][5]

AHLs consist of a conserved L-homoserine lactone ring linked to an acyl side chain of variable length (from 4 to 18 carbons) and substitution.[4][5] this compound (C8-HSL) is an AHL with an eight-carbon acyl chain. It is a crucial signaling molecule in various bacteria, including the opportunistic pathogen Pseudomonas aeruginosa and spoilage organism Aeromonas veronii.[6][7] Its role in controlling gene expression makes it a significant target for anti-virulence and anti-biofilm therapeutic strategies.[2][8]

The C8-HSL Signaling Pathway

The canonical signaling pathway for C8-HSL, typical for LuxI/LuxR-type QS systems, involves a synthase and a transcriptional regulator.

  • Synthesis: A LuxI-type synthase enzyme synthesizes C8-HSL from S-adenosylmethionine (SAM) and an appropriately charged acyl-acyl carrier protein (acyl-ACP) or acyl-coenzyme A (acyl-CoA).[9]

  • Diffusion and Accumulation: As a small, diffusible molecule, C8-HSL moves freely across the bacterial cell membrane and accumulates in the extracellular environment as the bacterial population grows.[10]

  • Reception and Activation: Once a threshold concentration is reached, C8-HSL diffuses back into the cell and binds to its cognate LuxR-type transcriptional regulator protein.

  • Gene Regulation: This binding event typically causes the LuxR-type protein to dimerize and undergo a conformational change, increasing its affinity for specific DNA sequences known as lux boxes located in the promoter regions of target genes. This complex then activates or represses the transcription of dozens to hundreds of genes, coordinating collective behaviors.[11]

C8_HSL_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space C8_ext C8-HSL LuxI LuxI Homolog (Synthase) C8_int C8-HSL LuxI->C8_int LuxR LuxR Homolog (Receptor) Complex C8-HSL::LuxR Complex (Dimer) LuxR->Complex Dimerization DNA Promoter (lux box) Complex->DNA Binds Genes Target Genes (e.g., virulence, biofilm) DNA->Genes Regulates Transcription Precursors Acyl-ACP/CoA + SAM Precursors->LuxI Synthesis C8_int->C8_ext Diffusion C8_int->LuxR Binding

Caption: Canonical LuxI/LuxR-type quorum-sensing pathway mediated by C8-HSL.

Biological Roles and Quantitative Activity of C8-HSL

C8-HSL is implicated in a wide array of bacterial phenotypes, most notably biofilm formation and virulence. The concentration of C8-HSL is critical to its function, with different effects observed at various levels.

Biofilm Formation

Biofilm formation is a key survival strategy for many bacteria and a major concern in clinical and industrial settings. C8-HSL is a significant regulator of this process. For instance, exogenous C8-HSL at 25 µM was shown to enhance biofilm formation in Pseudomonas aeruginosa by 1.88 times.[6] In the same study, this concentration increased the total extracellular polymeric substances (EPS) content from 3.15 mg/g VSS to 5.40 mg/g VSS.[6] Studies on Pseudoalteromonas galatheae also showed a positive correlation between C8-HSL concentration (up to 200 μM) and biofilm formation.[12] Conversely, in some strains of E. coli, 10 μM of C8-HSL was found to inhibit biofilm formation by 27%, highlighting the species- and strain-specific nature of QS responses.[13]

Virulence and Other Phenotypes

Beyond biofilms, C8-HSL regulates the expression of virulence factors, motility, and metabolic activity.[6] In wastewater treatment contexts, 50 nM of C8-HSL significantly impacted methane emissions.[14] In Vibrio fischeri, C8-HSL can act as a competitive inhibitor of the 3-oxo-C6-HSL-LuxR interaction, thereby inhibiting the production of Lux proteins at low population densities.[11]

Data Summary Tables

The following tables summarize key quantitative data related to C8-HSL's physical properties and biological activity.

Table 1: Physicochemical Properties of N-octanoyl-L-homoserine lactone

PropertyValueReference
Synonyms C8-HSL, OHL[15][16]
Formula C₁₂H₂₁NO₃[15][16]
Formula Weight 227.3 g/mol [16]
Purity ≥98% (Commercially available)[15][16]
Solubility in DMSO ~20 mg/mL[15]
Solubility in 1:2 DMSO:PBS (pH 7.2) ~0.3 mg/mL[15]

Table 2: Summary of C8-HSL Biological Activity and Detection Limits

Organism/SystemC8-HSL ConcentrationObserved EffectReference
Pseudomonas aeruginosa25 µM1.88-fold enhancement of biofilm formation.[6]
Pseudomonas aeruginosa25 µMIncrease in EPS from 3.15 to 5.40 mg/g VSS.[6]
Pseudoalteromonas galatheaeUp to 200 µMPositive correlation with biofilm formation.[12]
Escherichia coli10 µM27% inhibition of biofilm formation.[13]
Anaerobic/Anoxic/Oxic Process50 nMSignificant impact on methane emissions.[14]
Dendritic Cells (in vitro)Up to 200 µg/mLNon-cytotoxic.[17]
ELISA Detection476 nMLimit of detection using rat monoclonal antibodies.[18]

Experimental Protocols

The study of C8-HSL involves its synthesis, extraction from bacterial cultures, detection, and quantification, as well as bioassays to determine its function.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Quantification cluster_synthesis Chemical Synthesis (Optional) Culture 1. Bacterial Culture (Supernatant Collection) Extraction 2. Liquid-Liquid Extraction (e.g., Ethyl Acetate) Culture->Extraction Bioassay Biofilm/Virulence Assay Culture->Bioassay Test Dry 3. Solvent Evaporation (e.g., Speed Vacuum) Extraction->Dry Reconstitute 4. Reconstitution (e.g., Acetonitrile) Dry->Reconstitute TLC TLC with Biosensor Overlay Reconstitute->TLC Qualitative HPLC HPLC-MS/MS Reconstitute->HPLC Quantitative Synth Chemical Synthesis of C8-HSL Standard Synth->HPLC Standard Synth->Bioassay Control

Caption: General experimental workflow for the study of C8-HSL.
Synthesis of C8-HSL

Chemical synthesis is often required to produce pure C8-HSL for use as a standard or in bioassays.

  • Method: A common method involves the acylation of L-homoserine lactone. Unsubstituted AHLs can be synthesized by reacting DL-homocysteine thiolactone hydrochloride with the corresponding acyl chloride (e.g., octanoyl chloride) under basic conditions.[19] More specific syntheses have been described by Hodgkinson et al. and Chhabra et al.[19][20]

  • Stock Solution: Prepare stock solutions (e.g., 400 mM) in anhydrous dimethyl sulfoxide (DMSO) containing 0.2% glacial acetic acid to improve stability. Store aliquots at -20°C.[20]

Extraction of C8-HSL from Bacterial Cultures
  • Objective: To isolate AHLs from the culture supernatant for analysis.

  • Protocol:

    • Grow the bacterial strain of interest to the desired optical density (e.g., OD₆₀₀ = 1.0) in an appropriate liquid medium.[21]

    • Centrifuge the culture (e.g., 10,000 x g for 5 minutes at 4°C) to pellet the cells.[21]

    • Collect the cell-free supernatant.

    • Perform a liquid-liquid extraction by mixing the supernatant with an equal volume of an organic solvent, typically acidified ethyl acetate.[10][21] Shake vigorously and allow the phases to separate.

    • Collect the organic phase. Repeat the extraction two to three times for better yield.

    • Pool the organic phases and dry the extract to completeness using a rotary evaporator or a speed vacuum concentrator at 30°C.[21]

    • Reconstitute the dried extract in a small volume of a suitable solvent (e.g., acetonitrile or methanol) for analysis.[1]

Detection and Quantification Methods

A variety of methods can be used for the detection and quantification of C8-HSL, ranging from simple bioassays to sophisticated analytical techniques.

  • Thin-Layer Chromatography (TLC) with Biosensor Overlay:

    • Principle: This method separates AHLs based on their polarity on a C18 reversed-phase TLC plate and detects them using a reporter bacterial strain that produces a visible output (e.g., pigment, light) in the presence of specific AHLs.[7]

    • Protocol:

      • Spot the extracted AHL sample and known standards onto a C18 reversed-phase TLC plate.

      • Develop the plate using a mobile phase (e.g., 60% v/v methanol in water).

      • Air-dry the plate completely.

      • Prepare a top agar layer by mixing a culture of a suitable biosensor strain (e.g., Agrobacterium tumefaciens A136 or Chromobacterium violaceum CV026) with molten, cooled LB agar.[7][12] C. violaceum CV026 is commonly used for detecting short-to-medium chain AHLs like C8-HSL.[22]

      • Pour the agar mixture over the TLC plate and incubate at an appropriate temperature (e.g., 30°C) for 24-48 hours.[7]

      • The presence of C8-HSL is indicated by colored or luminescent spots corresponding to the Rf value of the standard.

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS):

    • Principle: This is a highly sensitive and specific method for both identifying and quantifying AHLs.[23] Reverse-phase HPLC separates the molecules, which are then ionized (e.g., by electrospray ionization) and detected by a mass spectrometer.[23]

    • Protocol:

      • Inject the reconstituted AHL extract into an HPLC system equipped with a C18 column.

      • Elute the AHLs using a gradient of acetonitrile and water (often with 0.1% formic acid).

      • Couple the HPLC eluent to a mass spectrometer operating in a precursor ion-scanning mode. AHLs can be specifically detected by scanning for parent ions that fragment to produce the characteristic homoserine lactone ring ion at m/z 102.[10]

      • Quantify C8-HSL by comparing its peak area to a standard curve generated with a pure synthetic standard.[23]

Biofilm Formation Assay (Microtiter Plate Method)
  • Objective: To quantify the effect of C8-HSL on biofilm formation.

  • Protocol:

    • Grow a bacterial culture overnight and then dilute it in fresh growth medium.

    • Dispense the diluted culture into the wells of a 96-well microtiter plate.

    • Add C8-HSL (dissolved in a suitable solvent like DMSO) to the wells at various final concentrations. Include a solvent-only control.

    • Incubate the plate statically at the optimal growth temperature for 24-48 hours to allow biofilm formation.

    • After incubation, discard the planktonic cells and gently wash the wells with phosphate-buffered saline (PBS) to remove non-adherent cells.

    • Stain the remaining biofilm by adding a 0.1% crystal violet solution to each well and incubating for 15 minutes.

    • Wash away the excess stain with water and allow the plate to dry.

    • Solubilize the bound crystal violet with 30% acetic acid or ethanol.

    • Quantify the biofilm by measuring the absorbance of the solubilized stain at a specific wavelength (e.g., OD₅₇₀ or OD₄₉₀).[24] An increase in absorbance indicates enhanced biofilm formation.

Conclusion and Future Directions

This compound is a central signaling molecule in the quorum-sensing networks of many Gram-negative bacteria. Its integral role in regulating biofilm formation and virulence makes it a prime target for novel therapeutic interventions aimed at disarming pathogens rather than killing them, potentially reducing the selective pressure for antibiotic resistance. Future research will likely focus on elucidating the full spectrum of genes regulated by C8-HSL in diverse species, understanding its interaction with host systems, and developing potent and specific inhibitors of C8-HSL signaling for clinical and industrial applications. The detailed protocols and quantitative data presented in this guide serve as a foundational resource for advancing these efforts.

References

An In-depth Technical Guide on N-Octanoyl-DL-homoserine Lactone and its Involvement in Gene Expression Regulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Octanoyl-DL-homoserine lactone (C8-HSL) is a key signaling molecule in the intricate communication network of Gram-negative bacteria known as quorum sensing (QS). This process allows bacteria to monitor their population density and collectively alter gene expression, leading to coordinated behaviors such as biofilm formation, virulence factor production, and antibiotic resistance. As an N-acyl homoserine lactone (AHL), C8-HSL plays a crucial role as an autoinducer, diffusing across cell membranes and interacting with transcriptional regulators to modulate a wide array of genetic pathways. Understanding the mechanisms by which C8-HSL influences gene expression is paramount for the development of novel anti-infective therapies that disrupt bacterial communication. This guide provides a comprehensive overview of the core principles of C8-HSL-mediated gene regulation, detailed experimental protocols, and a summary of quantitative data to facilitate further research and drug development in this critical area.

Core Concepts: The LuxI/R-type Quorum Sensing Circuit

The canonical mechanism of AHL-mediated gene regulation involves two key protein families: LuxI-type autoinducer synthases and LuxR-type transcriptional regulators.[1]

  • LuxI-type Synthases: These enzymes are responsible for the synthesis of specific AHL molecules. For instance, in various bacteria, a dedicated synthase produces this compound.

  • LuxR-type Regulators: These are cytoplasmic proteins that act as receptors for their cognate AHLs. In the absence of the AHL, the LuxR-type protein is typically unstable or inactive.

The general signaling pathway is as follows:

  • At low cell densities, the basal level of AHL synthesis by LuxI-type enzymes results in a low intracellular concentration of the autoinducer, which diffuses out of the cell.

  • As the bacterial population grows, the extracellular concentration of the AHL increases.

  • Once a threshold concentration is reached, the AHL diffuses back into the cells and binds to its cognate LuxR-type receptor.

  • This binding event typically induces a conformational change in the LuxR-type protein, leading to its dimerization and stabilization.

  • The activated LuxR-AHL complex then binds to specific DNA sequences, known as lux boxes, located in the promoter regions of target genes.

  • This binding event can either activate or repress the transcription of these target genes, leading to a coordinated change in the bacterial population's behavior.

A common feature of these systems is a positive feedback loop where the LuxR-AHL complex upregulates the expression of the luxI gene, leading to a rapid amplification of the AHL signal.

G Canonical LuxI/R-type Quorum Sensing Circuit cluster_cell Bacterial Cell cluster_environment Extracellular Environment LuxI LuxI-type Synthase AHL C8-HSL LuxI->AHL Synthesis LuxR LuxR-type Regulator LuxR_AHL LuxR-C8-HSL Complex LuxR->LuxR_AHL AHL->LuxR Binding AHL_out C8-HSL AHL->AHL_out Diffusion (Low Density) DNA DNA (lux box) LuxR_AHL->DNA Binding luxI_gene luxI gene LuxR_AHL->luxI_gene Positive Feedback TargetGenes Target Genes DNA->TargetGenes Activation/ Repression luxI_gene->LuxI Expression AHL_out->AHL Diffusion (High Density) G Hierarchical las and rhl Quorum Sensing Systems in P. aeruginosa LasI LasI ThreeO_C12_HSL 3O-C12-HSL LasI->ThreeO_C12_HSL Synthesis LasR LasR LasR_Complex LasR/3O-C12-HSL LasR->LasR_Complex ThreeO_C12_HSL->LasR Binding Virulence_Genes Virulence Genes (e.g., lasB, rhlA) LasR_Complex->Virulence_Genes Regulation rhlI_gene rhlI gene LasR_Complex->rhlI_gene Activation rhlR_gene rhlR gene LasR_Complex->rhlR_gene Activation RhlI RhlI C4_HSL C4-HSL RhlI->C4_HSL Synthesis RhlR RhlR RhlR_Complex RhlR/C4-HSL RhlR->RhlR_Complex C4_HSL->RhlR Binding RhlR_Complex->Virulence_Genes Regulation rhlI_gene->RhlI Expression rhlR_gene->RhlR Expression G Workflow for β-Galactosidase Reporter Assay Start Start: Grow Reporter Strain Add_AHL Add AHL Extract or Standard Start->Add_AHL Incubate Incubate for Induction Add_AHL->Incubate Measure_OD600 Measure OD600 Incubate->Measure_OD600 Permeabilize Permeabilize Cells (SDS/Chloroform) Measure_OD600->Permeabilize Add_ONPG Add ONPG Substrate Permeabilize->Add_ONPG Incubate_Reaction Incubate at 28°C Add_ONPG->Incubate_Reaction Stop_Reaction Stop Reaction (Na2CO3) Incubate_Reaction->Stop_Reaction Measure_Absorbance Measure A420 and A550 Stop_Reaction->Measure_Absorbance Calculate Calculate Miller Units Measure_Absorbance->Calculate

References

The Pivotal Role of N-Octanoyl-DL-homoserine Lactone (C8-HSL) in Microbial Physiology and Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Octanoyl-DL-homoserine lactone (C8-HSL) is a key signaling molecule in the intricate communication system of Gram-negative bacteria known as quorum sensing (QS).[1][2] This process allows bacteria to monitor their population density and collectively regulate gene expression, leading to coordinated behaviors such as biofilm formation, virulence factor production, and motility.[1][3][4] As a member of the N-acyl-homoserine lactone (AHL) family of autoinducers, C8-HSL plays a critical role in both intra- and inter-species communication, influencing microbial community structure and function.[5] This technical guide provides an in-depth analysis of the function of C8-HSL in microbial physiology and metabolism, presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to support researchers, scientists, and drug development professionals in this field.

Core Function in Quorum Sensing

The canonical quorum sensing circuit involving C8-HSL relies on the interplay between a synthase protein (a LuxI homolog) and a receptor/regulator protein (a LuxR homolog).[2] The LuxI-type synthase is responsible for the production of C8-HSL. As the bacterial population density increases, C8-HSL accumulates in the extracellular environment.[4] Upon reaching a threshold concentration, C8-HSL diffuses back into the bacterial cells and binds to its cognate LuxR-type receptor protein. This binding event typically induces a conformational change in the LuxR protein, promoting its dimerization and subsequent binding to specific DNA sequences known as "lux boxes" in the promoter regions of target genes.[2] This, in turn, activates or represses the transcription of a suite of genes, leading to a coordinated population-wide response.

dot

Caption: C8-HSL-mediated quorum sensing signaling pathway.

Impact on Microbial Physiology

The physiological consequences of C8-HSL signaling are vast and species-specific. Key among these are the regulation of biofilm formation and virulence.

Biofilm Formation

Biofilm formation is a critical survival strategy for many bacteria, providing protection from environmental stresses and antimicrobial agents. C8-HSL has been shown to positively regulate biofilm formation in several bacterial species. For instance, in Pseudomonas aeruginosa, exogenous C8-HSL promoted biofilm formation, leading to an 1.88-fold enhancement.[6] This was associated with increased bacterial motility and metabolic activity.[6] Similarly, in Pseudoalteromonas galatheae, C8-HSL significantly increased the biomass and thickness of the biofilm.[7] The mechanism often involves the upregulation of genes responsible for the production of extracellular polymeric substances (EPS), which form the structural matrix of the biofilm, and adhesins that facilitate cell-to-surface and cell-to-cell interactions.[6][8]

dot

Caption: Logical workflow of C8-HSL's role in biofilm formation.

Virulence Factor Regulation

In pathogenic bacteria, C8-HSL is a key regulator of virulence. The coordinated expression of virulence factors at high cell densities allows bacteria to overwhelm host defenses. For example, in Pseudomonas aeruginosa, the las and rhl quorum-sensing systems, which can respond to C8-HSL, control the expression of numerous virulence factors, including elastase, proteases, and pyocyanin.[6][9][10]

C8-HSL in Microbial Metabolism

C8-HSL signaling can significantly impact microbial metabolism. In the context of wastewater treatment, the addition of C8-HSL has been shown to influence nutrient removal processes. For instance, it can enhance the ammonia oxidation capacity and nitrification by increasing the proportion of ammonia-oxidizing bacteria (AOB) and promoting the secretion of EPS.[11] Conversely, increased C8-HSL levels can also lead to an increase in methane (CH4) and nitrous oxide (N2O) production by affecting sludge particle size and influencing the metabolic pathways of methanogens and denitrifying bacteria.[11]

Quantitative Data on C8-HSL Function

The following tables summarize quantitative data from various studies on the effects of C8-HSL.

Organism Parameter C8-HSL Concentration Observed Effect Reference
Pseudomonas aeruginosaBiofilm Formation25 µM1.88-fold enhancement[6]
Pseudomonas aeruginosaExtracellular Polymeric Substances (EPS)25 µMIncreased from 3.15 mg/g VSS to 5.40 mg/g VSS[6]
Anaerobic/Anoxic/Oxic SystemMethane (CH4) Emissions50 nMIncreased from 2.83 ± 0.13 mg/day to 5.64 ± 0.09 mg/day[11]
Anaerobic/Anoxic/Oxic SystemCarbon Dioxide (CO2) Emissions25 nMIncreased from 292.39 ± 12.27 mg/day to 305.98 ± 9.76 mg/day[11]
Anaerobic/Anoxic/Oxic SystemAmmonia (NH4+-N) Removal EfficiencyNot specifiedIncreased from 97.08% to 98.96%[11]
Saccharomyces cerevisiae (extracellular medium)C8-HSL Production48 hoursMaximum production of 0.835 ± 0.287 nM[12]

Experimental Protocols

Detection and Quantification of C8-HSL

A common method for detecting and quantifying C8-HSL involves the use of bacterial biosensors. These are engineered bacterial strains that produce a measurable output, such as light or color, in the presence of specific AHLs.

Protocol: T-Streak Bioassay for AHL Detection

  • Preparation of Biosensor Strain: A suitable biosensor strain, such as Chromobacterium violaceum CV026 (which produces the purple pigment violacein in response to short-chain AHLs) or Agrobacterium tumefaciens A136 (which can be used with a reporter plasmid for broader AHL detection), is grown overnight in appropriate liquid media.[7][13]

  • Plate Preparation: A lawn of the biosensor strain is prepared by spreading a small volume of the overnight culture onto an agar plate.

  • Sample Application: The bacterial strain to be tested for C8-HSL production is streaked in a line across the center of the plate.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 30°C) for 24-48 hours.

  • Observation: The production of C8-HSL by the test strain will induce the biosensor to produce its reporter signal (e.g., a purple line of violacein in the case of CV026) adjacent to the streak of the test organism.

Protocol: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Quantification

  • Sample Preparation: Bacterial culture supernatants are extracted with an organic solvent, such as ethyl acetate, to isolate the AHLs. The organic phase is then evaporated to dryness and the residue is redissolved in a suitable solvent for HPLC analysis.

  • HPLC Separation: The extracted AHLs are separated using a reverse-phase HPLC column with a gradient of acetonitrile in water (often with a formic acid modifier).

  • Mass Spectrometry Detection: The eluent from the HPLC is introduced into a mass spectrometer. C8-HSL can be identified and quantified based on its specific mass-to-charge ratio (m/z) and fragmentation pattern. For example, prominent ions for 3-oxo-C8-HSL are m/z 242.8 [M+H]+.[14]

dot

Caption: Experimental workflows for C8-HSL detection and quantification.

Biofilm Formation Assay

Protocol: Crystal Violet Staining

  • Culture Preparation: Bacterial strains are grown overnight in a suitable liquid medium.

  • Inoculation: The overnight cultures are diluted and added to the wells of a microtiter plate.

  • Incubation: The plate is incubated under static conditions for a specified period (e.g., 24-48 hours) to allow for biofilm formation.

  • Washing: The planktonic (free-floating) bacteria are removed by gently washing the wells with a buffer solution (e.g., phosphate-buffered saline).

  • Staining: The remaining attached biofilm is stained with a crystal violet solution.

  • Destaining: Excess stain is washed away, and the bound crystal violet is solubilized with a solvent (e.g., ethanol or acetic acid).

  • Quantification: The absorbance of the solubilized crystal violet is measured using a microplate reader, which is proportional to the amount of biofilm formed.

Conclusion and Future Directions

This compound is a central signaling molecule that governs a wide array of physiological and metabolic processes in Gram-negative bacteria. Its role in regulating biofilm formation and virulence makes it a prime target for the development of novel anti-infective strategies. Quorum quenching, the enzymatic degradation of AHLs, and the development of small molecule inhibitors that block C8-HSL synthesis or reception are promising avenues for antimicrobial drug development.[15] A deeper understanding of the intricate regulatory networks controlled by C8-HSL and its interaction with host organisms will continue to fuel advancements in microbiology, infectious disease treatment, and biotechnology.

References

Unveiling the Natural Sources of N-Octanoyl-DL-homoserine lactone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural producers of N-Octanoyl-DL-homoserine lactone (C8-HSL), a key signaling molecule in bacterial quorum sensing. The document details the bacterial species known to synthesize this molecule, presents available quantitative data on its production, outlines detailed experimental protocols for its detection and quantification, and illustrates the associated signaling pathways. This guide is intended to serve as a valuable resource for researchers investigating bacterial communication and those in the field of drug development targeting quorum sensing pathways.

Natural Producers of this compound (C8-HSL)

This compound is an N-acyl homoserine lactone (AHL) utilized by a variety of Gram-negative bacteria for cell-to-cell communication in a process known as quorum sensing. The production of C8-HSL has been identified in several bacterial species across different genera, playing a crucial role in regulating diverse physiological processes.

Primary Bacterial Producers:

  • Vibrio fischeri : This marine bacterium is a well-studied model organism for quorum sensing. It produces multiple AHLs, with C8-HSL being synthesized by the AinS synthase.[1] This signaling molecule is involved in the early stages of colonization of its symbiotic host, the Hawaiian bobtail squid.

  • Burkholderia cepacia complex (Bcc) : Members of this group of opportunistic pathogens are known to produce C8-HSL as their primary AHL signal, synthesized by the CepI synthase.[2] This molecule is implicated in the regulation of virulence factors, biofilm formation, and swarming motility.[3]

  • Aeromonas veronii : This aquatic bacterium, sometimes associated with fish spoilage and human infections, has been shown to produce C8-HSL.[4][5] In this species, C8-HSL is involved in regulating spoilage potential, including the production of volatile compounds and biofilm formation.[4]

  • Yersinia pestis : The causative agent of plague produces several AHLs, including C8-HSL, although it is considered a minor product compared to other AHLs like N-(3-oxooctanoyl)-L-homoserine lactone.[6]

  • Cyanobacteria : The epilithic colonial cyanobacterium Gloeothece sp. PCC6909 has been shown to produce C8-HSL.[7][8] The accumulation of this molecule in culture follows a pattern of autoinduction, suggesting a functional role in this photosynthetic bacterium.[7][8] More recent studies have also detected C8-HSL in the marine bacterium Dasania marina.

Other Potential Producers:

While the above are confirmed primary producers, the genetic machinery for AHL synthesis is widespread among Gram-negative bacteria. Therefore, it is plausible that other species within the genera Vibrio, Burkholderia, Aeromonas, and other proteobacteria may also produce C8-HSL, potentially as a minor component of their AHL profile.

Non-Bacterial Producers:

Current scientific literature does not provide significant evidence for the natural production of this compound by non-bacterial organisms such as fungi or marine eukaryotes. While some fungi have been shown to degrade AHLs, their synthesis by these organisms has not been documented.[9][10]

Quantitative Production of this compound

The concentration of C8-HSL produced by bacteria can vary significantly depending on the species, strain, growth conditions, and cell density. The following table summarizes the available quantitative data for C8-HSL production in select bacterial species.

Bacterial SpeciesProduction Level of C8-HSLMethod of QuantificationReference
Aeromonas veronii bv. veronii1,536.33 ng/mL (approximately 6.76 µM)LC-MS/MS[4]

It is important to note that for many of the identified producers, precise quantitative data for C8-HSL under various conditions is not extensively reported in the literature. For instance, while Burkholderia cepacia is known to produce C8-HSL as its major AHL, specific concentrations can vary between strains and growth media. Similarly, in Yersinia pestis, C8-HSL is a minor product, and its exact concentration is often not the focus of quantitative studies. For Gloeothece sp. PCC6909, production is known to be autoinducible, but specific concentrations have not been detailed.

Experimental Protocols

The detection and quantification of this compound from bacterial cultures require specific and sensitive methodologies. Below are detailed protocols for the extraction, detection, and quantification of C8-HSL.

Extraction of N-Acyl Homoserine Lactones from Bacterial Supernatant

This protocol describes a standard method for extracting AHLs from liquid bacterial cultures.

Materials:

  • Bacterial culture grown to the desired cell density

  • Ethyl acetate (acidified with 0.1% formic acid)

  • Centrifuge and centrifuge tubes

  • Rotary evaporator or nitrogen gas stream

  • Methanol or acetonitrile for resuspension

Procedure:

  • Cell Removal: Centrifuge the bacterial culture (e.g., 500 mL) at a high speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet the cells.

  • Supernatant Collection: Carefully decant the supernatant into a clean flask.

  • Solvent Extraction: Add an equal volume of acidified ethyl acetate to the supernatant. Mix vigorously for 2 minutes and then allow the phases to separate in a separatory funnel.

  • Repeat Extraction: Collect the organic (top) layer. Repeat the extraction of the aqueous layer with another volume of acidified ethyl acetate to maximize recovery.

  • Drying: Combine the organic extracts and dry them using a rotary evaporator or under a gentle stream of nitrogen gas until all the solvent has evaporated.

  • Resuspension: Resuspend the dried extract in a small, known volume of methanol or acetonitrile for subsequent analysis.

Detection and Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the accurate identification and quantification of AHLs.

Instrumentation and Columns:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).

  • A C18 reverse-phase column.

Mobile Phase and Gradient:

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • A typical gradient would start with a low percentage of Mobile Phase B, gradually increasing to a high percentage to elute the hydrophobic AHLs.

Mass Spectrometry Parameters:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

  • MRM Transitions for C8-HSL: The precursor ion for C8-HSL is m/z 228.2. A characteristic product ion is m/z 102.0, which corresponds to the homoserine lactone ring.

  • Quantification: Generate a standard curve using a serial dilution of a pure C8-HSL standard. The concentration of C8-HSL in the bacterial extract can then be determined by comparing its peak area to the standard curve.

Detection using Bacterial Biosensors

Bacterial biosensors provide a cost-effective and sensitive method for detecting the presence of AHLs.

C. violaceum CV026 is a mutant that does not produce its own AHLs but produces the purple pigment violacein in response to exogenous short-chain AHLs (C4 to C8-HSL).

Materials:

  • C. violaceum CV026 culture.

  • Luria-Bertani (LB) agar plates.

  • Soft LB agar (0.7% agar).

  • Bacterial extract or pure C8-HSL standard.

Procedure:

  • Grow an overnight culture of C. violaceum CV026.

  • Inoculate molten soft LB agar (cooled to ~45°C) with the CV026 culture.

  • Pour the inoculated soft agar as an overlay on top of a standard LB agar plate.

  • Once the overlay has solidified, spot a small volume (e.g., 5 µL) of the bacterial extract or C8-HSL standard onto the surface.

  • Incubate the plate at 28-30°C for 24-48 hours.

  • A purple halo around the spot indicates the presence of short-chain AHLs.

A. tumefaciens A136 is a biosensor that can detect a broad range of AHLs. It carries a traG-lacZ fusion and produces β-galactosidase in the presence of AHLs.

Materials:

  • A. tumefaciens A136 culture.

  • Appropriate growth medium (e.g., AT minimal medium).

  • X-Gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside).

  • Bacterial extract or pure C8-HSL standard.

Procedure:

  • Prepare agar plates with the appropriate growth medium containing X-Gal.

  • Spread a lawn of A. tumefaciens A136 on the plates.

  • Spot the bacterial extract or C8-HSL standard onto the surface.

  • Incubate at 28°C for 24-48 hours.

  • A blue-green coloration around the spot indicates the presence of AHLs.

Signaling Pathways and Experimental Workflows

General Biosynthesis Pathway of N-Acyl Homoserine Lactones

The synthesis of AHLs is generally catalyzed by a LuxI-family synthase. The enzyme utilizes S-adenosylmethionine (SAM) as the source of the homoserine lactone ring and an acyl-acyl carrier protein (acyl-ACP) from the fatty acid biosynthesis pathway as the donor of the acyl side chain.

AHL_Biosynthesis Acyl_ACP Acyl-ACP (from Fatty Acid Biosynthesis) LuxI AHL Synthase (e.g., AinS, CepI) Acyl_ACP->LuxI SAM S-adenosylmethionine (SAM) SAM->LuxI AHL N-Acyl Homoserine Lactone (e.g., C8-HSL) LuxI->AHL Products Methylthioadenosine + ACP LuxI->Products

Caption: General biosynthesis pathway of N-acyl homoserine lactones.

The CepI/CepR Quorum Sensing System in Burkholderia

The CepI/CepR system is a well-characterized quorum-sensing circuit in Burkholderia species that regulates the expression of various genes, including those involved in virulence and biofilm formation.

CepIR_Pathway Quorum Sensing in Burkholderia (CepI/CepR) cluster_cell Bacterial Cell CepI CepI (AHL Synthase) C8_HSL_in C8-HSL CepI->C8_HSL_in synthesis CepR CepR (Transcriptional Regulator) C8_HSL_in->CepR C8_HSL_out C8-HSL C8_HSL_in->C8_HSL_out diffusion CepR_C8HSL CepR-C8-HSL Complex CepR->CepR_C8HSL cep_operon cep operon CepR_C8HSL->cep_operon activates transcription target_genes Target Genes (e.g., virulence, biofilm) CepR_C8HSL->target_genes regulates expression cep_operon->CepI cep_operon->CepR

Caption: The CepI/CepR quorum sensing circuit in Burkholderia.

Experimental Workflow for C8-HSL Identification

This workflow outlines the key steps from bacterial culture to the identification and quantification of C8-HSL.

Experimental_Workflow Start Bacterial Culture Extraction Solvent Extraction (Ethyl Acetate) Start->Extraction Concentration Drying and Resuspension Extraction->Concentration Analysis Analysis Concentration->Analysis LCMS LC-MS/MS (Quantification) Analysis->LCMS Biosensor Biosensor Assay (Detection) Analysis->Biosensor End Identification and Quantification of C8-HSL LCMS->End Biosensor->End

Caption: Experimental workflow for C8-HSL analysis.

References

Methodological & Application

Protocols for using N-Octanoyl-DL-homoserine lactone in laboratory experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Octanoyl-DL-homoserine lactone (C8-HSL) is a key signaling molecule in bacterial quorum sensing (QS), a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression with population density.[1][2][3] As a member of the N-acyl homoserine lactone (AHL) family, C8-HSL is utilized by various Gram-negative bacteria to regulate diverse physiological processes, including biofilm formation, virulence factor production, and secondary metabolite synthesis.[2][4] These application notes provide detailed protocols for the preparation and use of C8-HSL in common laboratory experiments, guidelines for data interpretation, and an overview of its primary signaling pathway.

Physicochemical Properties and Storage

Proper handling and storage of C8-HSL are critical for experimental reproducibility. The compound is typically supplied as a white to off-white crystalline solid or powder.[5][6]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Synonyms C8-HSL, OHL, N-(2-Oxotetrahydrofuran-3-YL)octanamide[1][4]
Molecular Formula C₁₂H₂₁NO₃[7][8]
Molecular Weight 227.30 g/mol [7][8]
CAS Number 106983-30-6[5][8]
Appearance White to faintly beige powder or crystals[5][6]
Purity ≥97% (HPLC)[5]

Stock Solution Preparation and Storage

C8-HSL is sparingly soluble in water but readily soluble in organic solvents. Dimethyl sulfoxide (DMSO) is the most common solvent for preparing high-concentration stock solutions.[7][9]

Table 2: Preparation and Storage of C8-HSL Stock Solutions

ParameterRecommendationDetails and Citations
Recommended Solvent Dimethyl sulfoxide (DMSO)Highly soluble in DMSO at concentrations up to 100 mg/mL (439.95 mM).[7] Use newly opened, anhydrous DMSO as the solvent is hygroscopic.[7]
Alternative Solvents Dimethyl formamide (DMF)Soluble at approximately 30 mg/mL.[9]
Solvents to Avoid Ethanol and other primary alcoholsNot recommended as they have been shown to open the lactone ring, inactivating the molecule.[9]
Stock Concentration 10-100 mMA 10 mM stock is common for most applications.[10][11] For a 10 mM stock, dissolve 2.273 mg of C8-HSL in 1 mL of DMSO.
Storage (Powder) -20°C for up to 3 yearsStore in a dry, sealed container.[7]
Storage (Stock Solution) -80°C for up to 6 months -20°C for up to 1 monthAliquot into single-use volumes to avoid repeated freeze-thaw cycles.[2][7][12]

Signaling Pathway

In canonical quorum-sensing systems, C8-HSL functions as an autoinducer that diffuses across the bacterial membrane. At a threshold concentration, it binds to and activates a cytoplasmic transcriptional regulator protein of the LuxR family. This activated complex then binds to specific DNA sequences, known as lux boxes, in the promoter regions of target genes, thereby activating or repressing their transcription.[1][6][12]

G cluster_ext Extracellular Space cluster_int Bacterial Cytoplasm C8_ext C8-HSL C8_int C8-HSL C8_ext->C8_int Passive Diffusion LuxR Inactive LuxR Receptor C8_int->LuxR Complex Active C8-HSL::LuxR Complex LuxR->Complex Binding & Activation DNA Promoter DNA (lux box) Complex->DNA Binds to lux box Genes Target Genes (e.g., virulence, biofilm) DNA->Genes Transcription Transcription Activation DNA->Transcription Initiates

Caption: Generalized LuxR/I-type signaling pathway activated by C8-HSL.

Experimental Protocols

Protocol 1: Violacein Induction Assay using Chromobacterium violaceum

This bioassay uses a mutant strain of C. violaceum (typically CV026) that cannot synthesize its own AHLs but produces the purple pigment violacein in response to exogenous short-chain AHLs (C4-C8).[9][11] The intensity of the purple color is proportional to the C8-HSL concentration.

Table 3: Protocol Parameters for Violacein Induction Assay

ParameterValue / MethodDetails
Bacterial Strain Chromobacterium violaceum CV026A mini-Tn5 mutant deficient in AHL synthesis.[5][11]
Culture Medium Luria-Bertani (LB) Broth or AgarStandard medium for C. violaceum growth.
C8-HSL Concentration 10 nM - 10 µMEffective range for inducing a dose-dependent response.
Incubation 24-48 hours at 30°CAllows for bacterial growth and pigment production.
Quantification Visual (disc diffusion) or Spectrophotometry (liquid culture)For quantification, violacein is extracted and absorbance is read.

Methodology:

  • Preparation: Prepare LB agar plates. In a separate tube, prepare a 1:100 dilution of an overnight culture of C. violaceum CV026 in molten, cooled (approx. 45°C) soft LB agar (0.7% agar).

  • Seeding: Pour 5 mL of the seeded soft agar onto each LB plate to create a lawn. Let it solidify.

  • Application: Aseptically place sterile paper discs (6 mm) onto the agar surface. Pipette 10 µL of different concentrations of C8-HSL (and a solvent control, e.g., DMSO) onto each disc.

  • Incubation: Incubate the plates at 30°C for 24-48 hours.

  • Analysis: Observe the plates for the formation of purple halos around the discs. The diameter and intensity of the halo correlate with the C8-HSL concentration.

Protocol 2: Biofilm Formation Assay using Pseudomonas aeruginosa

Exogenous C8-HSL can be used to study its influence on biofilm formation in bacteria like P. aeruginosa.[13] This protocol uses a standard crystal violet staining method in a microtiter plate format.[14][15]

Table 4: Protocol Parameters for P. aeruginosa Biofilm Assay

ParameterValue / MethodDetails
Bacterial Strain Pseudomonas aeruginosa PAO1 or other relevant strainPAO1 is a widely studied, robust biofilm former.[14]
Culture Medium Tryptic Soy Broth (TSB) + 0.2% Glucose or M63 minimal mediumThese media support robust biofilm formation.[14][15]
C8-HSL Concentration 10 nM - 50 µMStudies have shown C8-HSL promotes biofilm formation in this range.[13]
Incubation 8 - 24 hours at 37°C (static)Incubation time can be varied to study different stages of biofilm development.[14][15]
Quantification Crystal Violet (CV) Staining and Absorbance ReadingCV stains the attached biomass, which is then solubilized for quantification at OD₅₅₀₋₅₉₅.[15]

Methodology:

  • Inoculum Preparation: Grow an overnight culture of P. aeruginosa in the chosen medium. Dilute the culture 1:100 in fresh medium.

  • Plate Setup: Add 100 µL of the diluted culture to the wells of a 96-well flat-bottomed polystyrene plate. Add desired concentrations of C8-HSL to the treatment wells and an equivalent volume of solvent to control wells. Include medium-only wells as a blank.

  • Incubation: Cover the plate and incubate statically (without agitation) at 37°C for 8-24 hours.[15]

  • Washing: Gently discard the planktonic culture. Wash the wells three times with 150 µL of sterile phosphate-buffered saline (PBS) or water to remove non-adherent cells.

  • Staining: Add 125 µL of 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Final Wash: Discard the stain and wash the wells thoroughly with water until the wash water is clear. Dry the plate completely.

  • Quantification: Add 125 µL of 30% acetic acid to each well to solubilize the bound dye.[15] Transfer the solubilized dye to a new plate and measure the absorbance at ~550 nm using a plate reader.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Prepare C8-HSL stock solution (in DMSO) p3 Dilute culture 1:100 in fresh medium p1->p3 p2 Grow overnight bacterial culture p2->p3 e1 Dispense 100µL culture into 96-well plate p3->e1 e2 Add C8-HSL (treatment) or DMSO (control) e1->e2 e3 Incubate statically (e.g., 24h at 37°C) e2->e3 e4 Wash to remove planktonic cells e3->e4 a1 Stain with 0.1% Crystal Violet e4->a1 a2 Wash excess stain a1->a2 a3 Solubilize dye (30% Acetic Acid) a2->a3 a4 Read Absorbance (OD 550nm) a3->a4

References

Investigating Virulence Factor Production Using N-Octanoyl-DL-homoserine lactone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Octanoyl-DL-homoserine lactone (C8-HSL) is a key signaling molecule in the quorum sensing (QS) systems of various Gram-negative bacteria. As a member of the N-acyl homoserine lactone (AHL) family, C8-HSL plays a crucial role in regulating the expression of virulence factors in a cell-density-dependent manner. This mechanism allows bacteria to coordinate their pathogenic activities, including the production of enzymes that degrade host tissues, the acquisition of essential nutrients like iron, and the formation of protective biofilms. Understanding and manipulating this signaling pathway is a promising strategy for the development of novel anti-virulence therapies.

These application notes provide a comprehensive guide for researchers on how to utilize this compound to investigate and modulate the production of virulence factors in bacteria. The following sections detail the underlying signaling pathways, provide quantitative data on the effects of C8-HSL, and offer step-by-step protocols for key experimental assays.

Signaling Pathways Involving this compound

In many bacteria, particularly within the Burkholderia genus, C8-HSL is synthesized by a LuxI homolog, CepI. As the bacterial population grows, the concentration of C8-HSL increases. Once a threshold concentration is reached, C8-HSL binds to and activates its cognate intracellular receptor, a LuxR homolog named CepR. This activated CepR-C8-HSL complex then acts as a transcriptional regulator, binding to specific DNA sequences known as cep boxes in the promoter regions of target genes, thereby modulating their expression. This regulation can be either positive or negative, leading to the production or repression of various virulence factors.

CepIR_Signaling_Pathway cluster_bacteria Bacterial Cell C8_HSL_out N-Octanoyl-DL- homoserine lactone (C8-HSL) C8_HSL_out->C8_HSL_out CepR_inactive CepR (Inactive) C8_HSL_out->CepR_inactive Diffusion & Binding (at high cell density) CepI CepI (AHL Synthase) CepI->C8_HSL_out Synthesis CepR_active CepR-C8-HSL (Active Complex) CepR_inactive->CepR_active Activation cep_box cep box CepR_active->cep_box Binds to Virulence_Genes Virulence Genes (e.g., protease, siderophore, biofilm formation genes) cep_box->Virulence_Genes Regulates Transcription Virulence_Factors Virulence Factors Virulence_Genes->Virulence_Factors Expression

Diagram 1: The CepIR Quorum Sensing Signaling Pathway.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative effects of exogenous this compound on the production of various virulence factors in different bacterial species. These data can serve as a reference for designing experiments and interpreting results.

Bacterial SpeciesVirulence FactorC8-HSL ConcentrationObserved EffectReference
Pseudoalteromonas galatheaeBiofilm Formation50 µMIncreased biofilm formation[1]
Pseudoalteromonas galatheaeBiofilm Formation100 µMFurther increase in biofilm formation[1]
Pseudoalteromonas galatheaeBiofilm Formation150 µMSignificant increase in biofilm formation[1]
Pseudoalteromonas galatheaeBiofilm Formation200 µMMaximum observed biofilm formation[1]
Marine Bacteria (e.g., Pelagiobacter sp.)Siderophore Production1 nMStimulation of hydroxamate siderophore biosynthesis in the presence of an exogenous siderophore[2][3]
Burkholderia cenocepaciaProtease ActivityNot specifiedRegulated by the CepIR system[4]
Burkholderia cenocepaciaOrnibactin (Siderophore) ProductionNot specifiedNegatively regulated by CepR[5]

Experimental Protocols

The following are detailed protocols for commonly used assays to investigate the effect of this compound on virulence factor production.

Protocol 1: Biofilm Formation Assay (Crystal Violet Method)

This protocol allows for the quantification of biofilm formation in response to C8-HSL.

Materials:

  • Bacterial strain of interest

  • Appropriate liquid growth medium (e.g., LB, TSB)

  • This compound (stock solution in a suitable solvent like DMSO or ethanol)

  • 96-well flat-bottom microtiter plates

  • 0.1% Crystal Violet solution

  • 30% Acetic Acid

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Prepare Bacterial Inoculum: Grow the bacterial strain overnight in the appropriate liquid medium. Dilute the overnight culture to a starting OD₆₀₀ of approximately 0.05 in fresh medium.

  • Set up Microtiter Plate:

    • Add 100 µL of the diluted bacterial culture to each well of the 96-well plate.

    • Add varying concentrations of this compound to the wells. Include a solvent control (the same volume of DMSO or ethanol used for the C8-HSL stock) and a negative control (no bacteria).

    • It is recommended to perform each condition in triplicate or quadruplicate.

  • Incubation: Incubate the plate at the optimal growth temperature for the bacterium for 24-48 hours without shaking to allow for biofilm formation.

  • Washing:

    • Carefully discard the planktonic cells by inverting the plate and gently shaking.

    • Wash the wells twice with 200 µL of PBS to remove any remaining non-adherent cells. After each wash, invert the plate and tap it on a paper towel to remove excess liquid.

  • Staining:

    • Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

    • Discard the crystal violet solution and wash the plate three times with PBS as described in step 4.

  • Solubilization:

    • Add 200 µL of 30% acetic acid to each well to solubilize the crystal violet bound to the biofilm.

    • Incubate at room temperature for 15 minutes with gentle shaking.

  • Quantification:

    • Transfer 150 µL of the solubilized crystal violet from each well to a new flat-bottom 96-well plate.

    • Measure the absorbance at 550-595 nm using a microplate reader.

Biofilm_Assay_Workflow start Start inoculate Inoculate 96-well plate with bacterial culture and C8-HSL start->inoculate incubate Incubate for 24-48 hours inoculate->incubate wash1 Discard planktonic cells and wash with PBS incubate->wash1 stain Stain with 0.1% Crystal Violet wash1->stain wash2 Wash to remove excess stain stain->wash2 solubilize Solubilize bound stain with 30% Acetic Acid wash2->solubilize measure Measure absorbance (OD 550-595 nm) solubilize->measure end End measure->end

Diagram 2: Workflow for the Crystal Violet Biofilm Assay.
Protocol 2: Protease Activity Assay (Casein Substrate)

This protocol measures the activity of secreted proteases, which are common virulence factors regulated by quorum sensing.

Materials:

  • Bacterial culture supernatant (from cultures grown with and without C8-HSL)

  • Casein solution (e.g., 1% w/v in a suitable buffer like Tris-HCl, pH 7.5)

  • Trichloroacetic acid (TCA) solution (e.g., 10% w/v)

  • Folin-Ciocalteu reagent

  • Tyrosine standard solution

  • Spectrophotometer

Procedure:

  • Prepare Culture Supernatants:

    • Grow bacterial cultures with and without varying concentrations of this compound to the desired growth phase (e.g., stationary phase).

    • Centrifuge the cultures to pellet the cells and collect the supernatant. Filter-sterilize the supernatant.

  • Enzymatic Reaction:

    • In a microcentrifuge tube, mix 500 µL of the casein solution with 100 µL of the culture supernatant.

    • Incubate the reaction at 37°C for 1-2 hours.

  • Stop Reaction:

    • Stop the reaction by adding 600 µL of 10% TCA. This will precipitate the undigested casein.

    • Incubate on ice for 30 minutes.

  • Clarify Supernatant: Centrifuge at high speed (e.g., 12,000 x g) for 10 minutes to pellet the precipitated protein.

  • Colorimetric Detection:

    • Transfer a known volume of the clear supernatant to a new tube.

    • Add Folin-Ciocalteu reagent and sodium carbonate solution according to the reagent's protocol to develop a color.

    • Measure the absorbance at a specific wavelength (e.g., 660 nm).

  • Quantification:

    • Create a standard curve using known concentrations of tyrosine.

    • Determine the amount of tyrosine equivalents released in your samples by comparing their absorbance to the standard curve. Protease activity can be expressed as units, where one unit is defined as the amount of enzyme that releases a certain amount of tyrosine per unit of time.

Protocol 3: Siderophore Production Assay (Chrome Azurol S - CAS Assay)

This assay is a universal method for detecting and quantifying siderophore production.

Materials:

  • Bacterial culture supernatant (from cultures grown with and without C8-HSL)

  • CAS assay solution (a complex of Chrome Azurol S, iron, and a detergent)[6][7]

  • 96-well microtiter plate

  • Microplate reader

Procedure:

  • Prepare Culture Supernatants: Grow bacterial cultures in iron-limited media with and without varying concentrations of this compound. Collect and filter-sterilize the supernatants as described in Protocol 2.

  • CAS Assay:

    • In a 96-well plate, mix 100 µL of the bacterial supernatant with 100 µL of the CAS assay solution.

    • Include a negative control with uninoculated medium.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 20 minutes to a few hours), protected from light.

  • Quantification:

    • Measure the absorbance at 630 nm. The removal of iron from the CAS complex by siderophores results in a color change from blue to orange and a decrease in absorbance at 630 nm.

    • Siderophore production can be quantified as a percentage of siderophore units, calculated relative to the uninoculated medium control.

Protocol 4: Gene Expression Analysis (Quantitative Real-Time PCR - qRT-PCR)

This protocol measures the transcript levels of specific virulence genes in response to C8-HSL.

Materials:

  • Bacterial cells grown with and without C8-HSL

  • RNA extraction kit

  • DNase I

  • Reverse transcriptase and reagents for cDNA synthesis

  • SYBR Green or TaqMan-based qPCR master mix

  • Primers specific for the target virulence gene(s) and a housekeeping gene (for normalization)

  • qRT-PCR instrument

Procedure:

  • RNA Extraction:

    • Grow bacterial cultures to the desired growth phase with and without this compound.

    • Harvest the cells and extract total RNA using a commercial kit, following the manufacturer's instructions.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme.

  • qRT-PCR:

    • Set up the qRT-PCR reactions containing the cDNA template, qPCR master mix, and specific primers for your target gene(s) and a housekeeping gene.

    • Run the reaction in a qRT-PCR instrument.

  • Data Analysis:

    • Analyze the amplification data to determine the cycle threshold (Ct) values.

    • Calculate the relative fold change in gene expression of the target gene(s) in the C8-HSL treated samples compared to the control, using a method such as the 2-ΔΔCt method, after normalizing to the expression of the housekeeping gene.

q_RT_PCR_Workflow start Start culture Grow bacteria with/without C8-HSL start->culture extract_rna Extract total RNA culture->extract_rna dnase DNase treatment extract_rna->dnase cdna Synthesize cDNA dnase->cdna qpcr Perform qRT-PCR with specific primers cdna->qpcr analyze Analyze data (e.g., 2-ΔΔCt method) qpcr->analyze end End analyze->end

Diagram 3: Workflow for Gene Expression Analysis using qRT-PCR.

Conclusion

This compound is a valuable tool for dissecting the complex regulatory networks that govern bacterial virulence. The protocols and data presented in these application notes provide a solid foundation for researchers to investigate the role of C8-HSL in their bacterial systems of interest. By employing these methods, scientists can gain deeper insights into the mechanisms of quorum sensing and potentially identify novel targets for the development of anti-virulence drugs, offering an alternative to traditional antibiotics in the fight against bacterial infections.

References

Application Notes and Protocols: N-Octanoyl-DL-homoserine lactone as a Tool for Studying Inter-kingdom Signaling

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Octanoyl-DL-homoserine lactone (C8-HSL) is a key signaling molecule in the quorum sensing (QS) systems of many Gram-negative bacteria.[1][2] As a member of the N-acyl homoserine lactone (AHL) family, C8-HSL plays a crucial role in coordinating bacterial group behaviors, such as biofilm formation, virulence factor production, and motility, in a cell-density-dependent manner.[1][3][4][5] Beyond its role in intra-species communication, C8-HSL is increasingly recognized as a mediator of inter-kingdom signaling, capable of influencing the behavior of eukaryotic cells, including those of mammals and fungi.[6][7][8][9] This ability to modulate host cell responses makes C8-HSL a valuable tool for studying the complex interactions between bacteria and their eukaryotic hosts, with implications for understanding infectious diseases and developing novel therapeutic strategies.[6][10]

These application notes provide a summary of the chemical properties of C8-HSL, quantitative data on its biological activities, and detailed protocols for its use in studying inter-kingdom signaling.

Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₂H₂₁NO₃[11][12]
Molecular Weight 227.30 g/mol [11][12]
CAS Number 106983-30-6[11][12]
Appearance White to faintly beige powder with small lumps[12]
Solubility Soluble in DMF (25 mg/ml), DMSO (20 mg/ml), and a 1:2 solution of DMF:PBS (pH 7.2) (0.3 mg/ml).[10]
Storage Store at 2-8°C for short-term and -20°C or -80°C for long-term storage.[12][13][14]

Quantitative Data on the Biological Activities of C8-HSL

Effects on Biofilm Formation
OrganismC8-HSL ConcentrationEffectReference
Pseudoalteromonas galatheae50 µM - 200 µMSignificant increase in biofilm biomass and thickness. A positive correlation was observed between C8-HSL concentration and biofilm formation.[3]
Pseudomonas aeruginosaNot SpecifiedPromoted biofilm formation with an enhancement of 1.88 times.[4]
Effects on Eukaryotic Cells
Cell TypeC8-HSL ConcentrationEffectReference
Dendritic Cells (in vitro)20 µg/mL - 200 µg/mLNon-cytotoxic.[15]
Dendritic Cells (in vitro)60 µg/mLShowed an adjuvant effect when combined with bacterial antigens (CFA and PA), leading to significantly higher nitric oxide release.[15][16]
Caco-2/TC7 (intestinal epithelial cells)1 µM - 10 µMAnalogues of other AHLs showed a significant decrease in IL-8 secretion, with a bell-shaped activity curve. Effects were abolished at concentrations over 50 µM.[6]
RAW264.7 (murine macrophages)Not SpecifiedAnalogues of other AHLs exhibited anti-inflammatory effects by reducing IL-6 release.[6]

Signaling Pathways and Experimental Workflows

Quorum Sensing Signaling Pathway in Gram-Negative Bacteria

QuorumSensing Quorum Sensing Circuit in Gram-Negative Bacteria cluster_bacteria Bacterial Cell LuxI LuxI-type synthase C8-HSL C8-HSL LuxI->C8-HSL Produces Precursor Precursor molecules Precursor->LuxI Synthesis LuxR LuxR-type receptor C8-HSL->LuxR Binds to Extracellular Extracellular Environment (High Cell Density) C8-HSL->Extracellular Diffusion Complex C8-HSL-LuxR Complex DNA Target Genes Complex->DNA Activates Response Group Behaviors (e.g., Biofilm Formation, Virulence Factor Production) DNA->Response Leads to LuxRC8-HSL LuxRC8-HSL Extracellular->C8-HSL

Caption: Quorum sensing in Gram-negative bacteria mediated by C8-HSL.

Inter-kingdom Signaling between Bacteria and Eukaryotic Cells

InterKingdomSignaling Inter-kingdom Signaling Pathway of C8-HSL cluster_bacteria Bacterium cluster_eukaryote Eukaryotic Cell Bacterial_C8_HSL C8-HSL Eukaryotic_Receptor Eukaryotic Receptor Bacterial_C8_HSL->Eukaryotic_Receptor Binds to Bacterial_C8_HSL->Eukaryotic_Receptor Diffuses and Interacts Signaling_Cascade Intracellular Signaling Cascade Eukaryotic_Receptor->Signaling_Cascade Activates Cellular_Response Cellular Response (e.g., Cytokine Production, Immune Modulation) Signaling_Cascade->Cellular_Response Leads to ExperimentalWorkflow Experimental Workflow for Studying C8-HSL Effects Preparation Preparation of C8-HSL Stock Solution Treatment Treatment with C8-HSL Preparation->Treatment Bacterial_Culture Bacterial Culture (e.g., P. aeruginosa) Bacterial_Culture->Treatment Eukaryotic_Cell_Culture Eukaryotic Cell Culture (e.g., Macrophages, Epithelial Cells) Eukaryotic_Cell_Culture->Treatment Incubation Incubation Treatment->Incubation Analysis Analysis of Effects Incubation->Analysis Biofilm_Assay Biofilm Quantification (Crystal Violet Assay) Analysis->Biofilm_Assay Cytokine_Assay Cytokine Measurement (ELISA) Analysis->Cytokine_Assay Gene_Expression_Assay Gene Expression Analysis (qRT-PCR) Analysis->Gene_Expression_Assay

References

Application of N-Octanoyl-DL-homoserine lactone in Plant Resistance Studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

N-acyl-homoserine lactones (AHLs) are a class of signaling molecules involved in bacterial quorum sensing, a process that allows bacteria to coordinate gene expression based on population density. Emerging research has revealed a fascinating interplay between these bacterial signals and plant physiology, particularly in the realm of plant immunity. N-Octanoyl-DL-homoserine lactone (C8-HSL) and its derivatives, such as N-3-oxo-octanoyl-homoserine lactone (3OC8-HSL), have been identified as potent elicitors of induced systemic resistance (ISR) in various plant species. This document provides detailed application notes and experimental protocols for studying the role of C8-HSL in plant resistance, targeting researchers, scientists, and professionals in drug development seeking to explore novel strategies for crop protection.

Principle of Action

C8-HSL and related AHLs act as priming agents in plants. Priming is a physiological state in which a plant is sensitized to respond more rapidly and robustly to subsequent pathogen attacks. Unlike direct antimicrobial compounds, these molecules do not typically exhibit strong biocidal activity against plant pathogens. Instead, they modulate the plant's own defense signaling pathways, primarily the salicylic acid (SA) and jasmonic acid/ethylene (JA/ET) pathways, leading to a broad-spectrum and long-lasting resistance. The specific pathway activated can depend on the nature of the challenging pathogen (biotrophic vs. necrotrophic). For instance, 3OC8-HSL has been shown to prime resistance against the hemibiotrophic bacterium Pseudomonas syringae through the SA pathway, while resistance against the necrotrophic bacterium Pectobacterium carotovorum is primed via the JA pathway.

Applications in Research and Development

  • Screening for Novel Plant Defense Priming Compounds: C8-HSL can be used as a reference compound in screening assays to identify new molecules with similar or enhanced priming activity.

  • Elucidating Plant Immune Signaling Pathways: As a known elicitor, C8-HSL is a valuable tool for dissecting the complex signaling networks that govern plant immunity, including the cross-talk between different hormonal pathways.

  • Development of Novel Crop Protection Agents: Formulations based on C8-HSL or its more stable analogs could represent a new generation of environmentally friendly plant protection products that enhance the plant's natural defenses rather than directly targeting pathogens. This approach may reduce the risk of resistance development in pathogen populations.

  • Investigating Plant-Microbe Interactions: Studying the effects of C8-HSL can provide insights into the intricate chemical communication occurring in the rhizosphere and phyllosphere, and how plants perceive and respond to bacterial signals.

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the effect of C8-HSL and its derivatives on plant resistance.

Table 1: Effect of AHL Pretreatment on Bacterial Pathogen Growth in Arabidopsis thaliana

AHL Treatment (Concentration)PathogenTime Post-Inoculation (h)Bacterial Growth (CFU/cm²)Fold Change vs. ControlReference
Control (MgCl₂)Pectobacterium carotovorum24~ 1 x 10⁸-[1]
3OC8-HSL (10 µM)Pectobacterium carotovorum24~ 2 x 10⁷~ 0.2[1]
Control (Acetone)Pseudomonas syringae pv. tomato DC300048~ 5 x 10⁶-[2]
oxo-C8-HSL (6 µM)Pseudomonas syringae pv. tomato DC300048~ 1 x 10⁶~ 0.2[2]

Table 2: Effect of 3OC8-HSL on Defense-Related Gene Expression in Arabidopsis thaliana

GeneTreatmentTime Post-Inoculation (h)Relative Expression Level (Fold Change vs. Control)Signaling PathwayReference
PDF1.23OC8-HSL + P. carotovorum24~ 8Jasmonic Acid[1]
VSP23OC8-HSL + P. carotovorum24~ 12Jasmonic Acid[1]
PR13OC8-HSL + P. syringae24IncreasedSalicylic Acid[3]
MYC2AHL mix3 (pre-treatment)~ 2Jasmonic Acid[4]
Myb72AHL mix3 (pre-treatment)~ 1.5Jasmonic Acid[4]

Experimental Protocols

Protocol 1: Assay for C8-HSL-Induced Resistance to Pectobacterium carotovorum in Arabidopsis thaliana

Objective: To evaluate the ability of C8-HSL to induce systemic resistance in Arabidopsis thaliana against the necrotrophic pathogen Pectobacterium carotovorum.

Materials:

  • Arabidopsis thaliana (Col-0) seeds

  • Murashige and Skoog (MS) medium

  • This compound (C8-HSL) or N-3-oxo-octanoyl-homoserine lactone (3OC8-HSL)

  • Pectobacterium carotovorum ssp. carotovorum (Pcc)

  • Sterile water

  • 10 mM MgCl₂

  • Petri dishes

  • Growth chambers

Methodology:

  • Plant Growth:

    • Surface-sterilize Arabidopsis thaliana seeds and sow them on half-strength MS medium.

    • Stratify the seeds at 4°C for 2 days in the dark.

    • Transfer the plates to a growth chamber with a 16-hour light/8-hour dark photoperiod at 22°C.

    • After 10-12 days, transfer seedlings to a hydroponic system containing liquid MS medium.

  • C8-HSL Treatment:

    • Prepare a stock solution of 3OC8-HSL in acetone.

    • Two days before pathogen inoculation, add 3OC8-HSL to the hydroponic medium to a final concentration of 10 µM. For the control group, add an equivalent volume of acetone.

  • Pathogen Inoculation:

    • Grow P. carotovorum in LB medium overnight at 28°C.

    • Harvest the bacterial cells by centrifugation and resuspend them in 10 mM MgCl₂ to a final concentration of 1 x 10⁷ CFU/mL.

    • Spray-inoculate the leaves of the Arabidopsis seedlings with the bacterial suspension until runoff.

  • Disease Assessment:

    • At 24 and 48 hours post-inoculation, collect leaf samples.

    • Weigh the leaf tissue and homogenize it in 10 mM MgCl₂.

    • Plate serial dilutions of the homogenate on LB agar plates.

    • Incubate the plates at 28°C for 24-48 hours and count the number of colony-forming units (CFU).

    • Calculate the CFU per gram of fresh weight.

Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Defense Gene Expression

Objective: To analyze the expression of defense-related genes in Arabidopsis thaliana after treatment with C8-HSL and pathogen challenge.

Materials:

  • Plant samples from Protocol 1

  • Liquid nitrogen

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • qRT-PCR instrument

  • Primers for target genes (e.g., PDF1.2, VSP2) and a reference gene (e.g., Actin2)

Methodology:

  • RNA Extraction:

    • Collect leaf samples at different time points after pathogen inoculation (e.g., 0, 6, 12, 24 hours).

    • Immediately freeze the samples in liquid nitrogen and store them at -80°C.

    • Extract total RNA from the frozen tissue using a commercial RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis:

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

    • Synthesize first-strand cDNA from the RNA template using a cDNA synthesis kit.

  • qRT-PCR:

    • Prepare the qRT-PCR reaction mixture containing SYBR Green master mix, forward and reverse primers for the target and reference genes, and the synthesized cDNA.

    • Perform the qRT-PCR using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

    • Include no-template controls to check for contamination.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt).

    • Calculate the relative gene expression using the 2-ΔΔCt method.

Visualizations

Signaling Pathways and Experimental Workflows

C8_HSL_Induced_Resistance_Pathway cluster_perception Perception in Roots cluster_signaling Systemic Signaling cluster_response Defense Response in Leaves C8_HSL N-Octanoyl-DL- homoserine lactone (C8-HSL) Plant_Receptor Putative Plant Receptor C8_HSL->Plant_Receptor Binding JA_ET_Pathway Jasmonic Acid (JA) & Ethylene (ET) Pathway Plant_Receptor->JA_ET_Pathway Activation SA_Pathway Salicylic Acid (SA) Pathway Plant_Receptor->SA_Pathway Activation JA_ET_Pathway->SA_Pathway Antagonistic Crosstalk ISR_Necrotrophs Induced Systemic Resistance (ISR) against Necrotrophic Pathogens JA_ET_Pathway->ISR_Necrotrophs SA_Pathway->JA_ET_Pathway SAR_Biotrophs Systemic Acquired Resistance (SAR)-like response against (Hemi)biotrophic Pathogens SA_Pathway->SAR_Biotrophs

Caption: C8-HSL Induced Resistance Signaling Pathway.

Experimental_Workflow_Induced_Resistance Start Start: Arabidopsis Seedlings Treatment C8-HSL Treatment (e.g., 10 µM in hydroponics) Start->Treatment Control Control Treatment (Solvent only) Start->Control Pathogen_Inoculation Pathogen Inoculation (e.g., P. carotovorum spray) Treatment->Pathogen_Inoculation Control->Pathogen_Inoculation Data_Collection Data Collection (24h & 48h post-inoculation) Pathogen_Inoculation->Data_Collection Analysis Analysis Data_Collection->Analysis CFU_Counting Bacterial Titer Determination (CFU Counting) Analysis->CFU_Counting Gene_Expression Defense Gene Expression (qRT-PCR) Analysis->Gene_Expression End End: Assess Resistance CFU_Counting->End Gene_Expression->End

Caption: Experimental Workflow for Induced Resistance Assay.

References

Troubleshooting & Optimization

Troubleshooting common issues in N-acyl homoserine lactone detection assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during N-acyl homoserine lactone (AHL) detection assays.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for detecting AHLs?

A1: The most common methods for AHL detection include bioassays using reporter strains, such as Agrobacterium tumefaciens and Chromobacterium violaceum, and chromatographic techniques like Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). Cell-free assays are also emerging as a rapid detection method.[1]

Q2: Which AHL detection method is most sensitive?

A2: LC-MS/MS is generally the most sensitive method for AHL detection and quantification, capable of detecting AHLs at very low concentrations.[2] Bioassays can also be highly sensitive, with some reporters detecting sub-picomole amounts of specific AHLs.[1] The sensitivity of bioassays can be enhanced, for example, by using luminescent substrates, which can increase sensitivity by up to 10-fold compared to chromogenic substrates.[1]

Q3: How stable are AHLs in experimental conditions?

A3: AHL stability is influenced by pH, temperature, and the length of the acyl chain. AHLs are susceptible to lactonolysis (hydrolysis of the lactone ring) at alkaline pH, which inactivates the molecule.[3][4] Higher temperatures also increase the rate of hydrolysis. Generally, AHLs with longer acyl chains are more stable than those with shorter chains.[3][5] To minimize degradation, it is recommended to work with buffered solutions and store samples at low temperatures.

Q4: Can I detect novel or unknown AHLs using these methods?

A4: Bioassays may not be ideal for discovering novel AHLs due to the specificity of the reporter strain's receptor protein for particular AHL structures.[2] Non-targeted LC-MS/MS methods are more suitable for identifying unanticipated or novel AHLs by screening for characteristic fragments of the homoserine lactone ring.[2]

Troubleshooting Guides

Bioassay Issues

Q: Why am I not getting a signal in my Agrobacterium tumefaciens or Chromobacterium violaceum bioassay?

A: This could be due to several factors:

  • AHL Concentration Below Detection Limit: The concentration of AHLs in your sample may be too low to activate the reporter strain. Consider concentrating your sample or using a more sensitive detection method.

  • AHL Degradation: AHLs may have degraded due to high pH or temperature.[3][4] Ensure your extraction and assay conditions are optimized to maintain AHL stability.

  • Specificity of the Reporter Strain: The specific AHLs you are trying to detect may not be recognized by the reporter strain you are using. For example, C. violaceum CV026 responds well to short-to-medium chain AHLs (C4-C8) but poorly to those with longer acyl chains.[6][7] A. tumefaciens reporters can detect a broader range, including 3-oxo-substituted AHLs.[8]

  • Inhibitory Compounds in the Sample: Your sample may contain substances that inhibit the growth of the reporter strain or interfere with the signaling pathway.

Q: My bioassay is showing a positive signal, but I suspect it's a false positive. What could be the cause?

A: False positives in bioassays can arise from:

  • Compounds Mimicking AHLs: Some molecules can mimic AHLs and activate the reporter system. It is crucial to confirm positive results with a chemical analysis method like LC-MS/MS.

  • Endogenous AHL Production by the Reporter Strain: Although reporter strains are typically engineered to be deficient in AHL synthesis, spontaneous mutations could potentially restore this function.

  • Cross-contamination: Ensure proper sterile techniques to avoid contamination from AHL-producing organisms.

Chromatography (TLC, HPLC, LC-MS/MS) Issues

Q: I'm having trouble with my AHL extraction for chromatography. What are some common pitfalls?

A: Inefficient extraction can lead to low or no detectable AHLs. Common issues include:

  • Inappropriate Solvent: Acidified ethyl acetate is a commonly used and effective solvent for extracting a broad range of AHLs from culture supernatants.[9][10]

  • Inefficient Phase Separation: Ensure complete separation of the organic and aqueous phases during liquid-liquid extraction to maximize AHL recovery.

  • Sample Loss During Evaporation: Be cautious during the solvent evaporation step to avoid losing your sample, especially with volatile short-chain AHLs. A rotary evaporator or a gentle stream of nitrogen is recommended.[10][11]

Q: My peaks in HPLC or LC-MS/MS are broad or poorly resolved. How can I improve this?

A: Poor peak shape can be due to several factors related to the mobile phase, column, or sample preparation:

  • Mobile Phase Composition: Ensure the mobile phase is properly prepared and degassed. The use of a gradient elution with solvents like acetonitrile and water with a modifier like formic acid is common for good separation.[12]

  • Column Issues: The column may be overloaded, contaminated, or degraded. Try injecting a smaller sample volume, cleaning the column according to the manufacturer's instructions, or replacing the column.

  • Sample Matrix Effects: Complex sample matrices can interfere with chromatography. Consider further sample cleanup steps like solid-phase extraction (SPE) to remove interfering compounds.[10]

Data Presentation

Table 1: Comparison of Detection Limits for Various AHL Detection Methods

Detection MethodReporter/InstrumentAnalyte/SubstrateDetection Limit
Bioassay (Chromogenic)A. tumefaciens NTL4(pCF218)(pCF372)Various AHLs with X-Gal~100 - 300 nM[1]
Bioassay (Luminescent)A. tumefaciens NTL4(pCF218)(pCF372)Various AHLs with Beta-Glo~10 - 30 nM[1]
LC-MS/MSTriple Quadrupole MSVarious AHLsng/L to µg/L range[13]

Table 2: Factors Affecting AHL Stability

FactorEffect on StabilityRecommendation
pH AHLs are rapidly hydrolyzed at alkaline pH (>7).Maintain samples and assay conditions at a neutral or slightly acidic pH.[3][4]
Temperature Higher temperatures increase the rate of hydrolysis.Store samples at -20°C or -80°C and perform experiments at controlled, lower temperatures when possible.[3]
Acyl Chain Length Longer acyl chains increase stability.Be particularly careful with the handling and storage of short-chain AHLs.[3][5]

Experimental Protocols

Protocol 1: AHL Extraction from Bacterial Culture Supernatant
  • Grow the bacterial strain of interest in an appropriate liquid medium to the desired growth phase (often stationary phase).[10]

  • Centrifuge the culture to pellet the bacterial cells (e.g., 10,000 x g for 10 minutes at 4°C).[14]

  • Carefully collect the supernatant. For intracellular AHLs, cell lysis would be required.

  • Acidify the supernatant with an acid such as formic acid or acetic acid to a final concentration of 0.1% (v/v).[14][15]

  • Perform a liquid-liquid extraction by adding an equal volume of acidified ethyl acetate to the supernatant.[9][10]

  • Vortex the mixture vigorously for 1-2 minutes and then allow the phases to separate.

  • Collect the upper organic phase. Repeat the extraction two more times with fresh acidified ethyl acetate.

  • Pool the organic phases and dry them over anhydrous magnesium sulfate to remove any residual water.[16]

  • Evaporate the solvent using a rotary evaporator or a gentle stream of nitrogen.[10][11]

  • Reconstitute the dried extract in a small volume of an appropriate solvent (e.g., methanol or acetonitrile) for subsequent analysis.[14]

Protocol 2: Chromobacterium violaceum CV026 Plate Bioassay
  • Prepare Luria-Bertani (LB) agar plates.

  • In a separate tube, mix molten, cooled LB soft agar (0.7% agar) with an overnight culture of C. violaceum CV026.

  • Pour this mixture as an overlay onto the pre-made LB agar plates and allow it to solidify.

  • Spot a small volume (e.g., 5-10 µL) of the AHL extract or standard onto the surface of the agar.

  • Incubate the plates at 30°C for 24-48 hours.

  • A positive result is indicated by the production of a purple pigment (violacein) around the spot where the sample was applied.[6]

Protocol 3: Thin-Layer Chromatography (TLC) Overlay Bioassay
  • Spot the AHL extracts and standards onto a C18 reversed-phase TLC plate.[14][17]

  • Develop the chromatogram using a suitable mobile phase, such as 60:40 (v/v) methanol:water.[14]

  • Allow the TLC plate to dry completely.

  • Prepare an overlay of soft agar seeded with a reporter strain (A. tumefaciens or C. violaceum) as described in Protocol 2. If using A. tumefaciens with a lacZ reporter, include X-Gal in the overlay.

  • Carefully pour the overlay onto the developed TLC plate.

  • Incubate the plate at the appropriate temperature (e.g., 30°C) for 24-48 hours.

  • AHLs will appear as colored spots (purple for C. violaceum, blue for A. tumefaciens with X-Gal) at specific Rf values.[14][17]

Visualizations

AHL_Signaling_Pathway cluster_cell Bacterial Cell AHL_Synthase AHL Synthase (LuxI homolog) AHL AHL AHL_Synthase->AHL synthesis Receptor Receptor Protein (LuxR homolog) AHL->Receptor binding AHL_ext Extracellular AHL AHL->AHL_ext diffusion AHL_Receptor_Complex AHL-Receptor Complex Receptor->AHL_Receptor_Complex DNA DNA AHL_Receptor_Complex->DNA binds to Target_Genes Target Genes DNA->Target_Genes regulates Response Quorum Sensing Response Target_Genes->Response leads to AHL_ext->AHL diffusion

Caption: Generalized N-acyl homoserine lactone signaling pathway.

AHL_Detection_Workflow cluster_methods Detection Methods start Bacterial Culture extraction AHL Extraction (e.g., Ethyl Acetate) start->extraction extract AHL Extract extraction->extract bioassay Bioassay (e.g., C. violaceum) extract->bioassay tlc TLC Overlay extract->tlc hplc HPLC extract->hplc lcms LC-MS/MS extract->lcms qualitative Qualitative Detection (Presence/Absence) bioassay->qualitative tlc->qualitative quantitative Quantitative Analysis hplc->quantitative lcms->quantitative

Caption: General experimental workflow for AHL detection.

Troubleshooting_Logic start No Signal in Bioassay check_concentration Is AHL concentration above detection limit? start->check_concentration check_stability Were samples stored properly (pH, temp)? check_concentration->check_stability Yes concentrate Concentrate sample or use a more sensitive assay check_concentration->concentrate No check_specificity Is the reporter strain appropriate for the expected AHL? check_stability->check_specificity Yes optimize_storage Optimize extraction and storage conditions check_stability->optimize_storage No check_inhibition Could inhibitors be present in the sample? check_specificity->check_inhibition Yes change_reporter Use a different reporter strain check_specificity->change_reporter No cleanup_sample Perform sample cleanup (e.g., SPE) check_inhibition->cleanup_sample Yes

Caption: Troubleshooting logic for a negative bioassay result.

References

Improving the stability and solubility of N-Octanoyl-DL-homoserine lactone in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability and solubility of N-Octanoyl-DL-homoserine lactone (C8-HSL) in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound (C8-HSL) and what are its common applications?

A1: this compound (C8-HSL) is a signaling molecule involved in quorum sensing, a cell-to-cell communication process in Gram-negative bacteria that regulates gene expression.[1] It plays a crucial role in coordinating bacterial behaviors such as biofilm formation and virulence factor production.[1] C8-HSL is commonly used in research to study quorum sensing mechanisms, screen for quorum quenching compounds, and investigate its effects on bacterial physiology and host-pathogen interactions.

Q2: What is the general solubility of C8-HSL in aqueous solutions?

A2: C8-HSL is sparingly soluble in aqueous buffers.[2][3] Its limited solubility is a common challenge in experimental setups. For optimal solubility in aqueous solutions, it is recommended to first dissolve C8-HSL in an organic solvent like dimethyl sulfoxide (DMSO) or dimethyl formamide (DMF) before diluting it with the desired aqueous buffer.[2][3]

Q3: How does pH affect the stability of C8-HSL?

A3: The stability of C8-HSL is highly dependent on pH. The lactone ring of the molecule is susceptible to hydrolysis, a process that inactivates the molecule. This hydrolysis is pH-dependent, with the rate of degradation increasing at higher pH values.[4][5][6] At acidic pH, the lactone ring is more stable.[4][6]

Q4: How does temperature influence the stability of C8-HSL?

A4: Temperature also plays a significant role in the stability of C8-HSL. The rate of lactone hydrolysis increases with higher temperatures, leading to faster degradation of the molecule.[4][5] Therefore, it is crucial to consider temperature when designing and conducting experiments with C8-HSL.

Q5: How should I store C8-HSL, both as a solid and in solution?

A5: As a crystalline solid, C8-HSL is stable for at least four years when stored at -20°C.[2][3] Stock solutions of C8-HSL in anhydrous organic solvents like DMSO or DMF can be stored at -20°C or -80°C.[7] However, aqueous solutions of C8-HSL are not recommended for storage for more than one day due to its instability in water.[2][3] It is best to prepare fresh aqueous solutions for each experiment.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Precipitation of C8-HSL upon addition to aqueous media. C8-HSL has low solubility in water. Direct addition of a concentrated organic stock solution to an aqueous buffer can cause the compound to precipitate out of solution.1. Use a co-solvent: Prepare a high-concentration stock solution in 100% DMSO or DMF.[2][3] 2. Stepwise dilution: Add the organic stock solution to the aqueous buffer dropwise while vortexing or stirring to ensure rapid and even dispersion. 3. Warm the solution: Gently warming the solution to 37°C may help in dissolving the compound.[8][9] 4. Use a lower final concentration: If precipitation persists, consider lowering the final concentration of C8-HSL in your experiment.
Inconsistent or no biological activity observed. Degradation of C8-HSL: The lactone ring may have been hydrolyzed due to inappropriate pH or high temperature of the medium.[4][5] Inaccurate concentration: Precipitation during solution preparation may lead to a lower actual concentration of soluble C8-HSL.1. Prepare fresh solutions: Always prepare fresh aqueous solutions of C8-HSL immediately before use.[2][3] 2. Control pH and temperature: Ensure the pH of your experimental medium is not alkaline and avoid high temperatures during solution preparation and incubation, if possible. 3. Verify solubility: After preparing the final solution, visually inspect for any precipitate. If present, centrifuge the solution and measure the concentration of the supernatant to determine the actual soluble concentration.
Variability between experimental replicates. Uneven distribution of C8-HSL: If the compound is not fully dissolved or evenly distributed, different wells in a microplate assay may receive different effective concentrations. Cell density variation: The response to quorum sensing molecules can be cell-density dependent.1. Ensure complete dissolution: Thoroughly mix the final aqueous solution before dispensing it into experimental wells. 2. Standardize cell inoculation: Ensure that the initial cell density is consistent across all replicates.

Data on Solubility and Stability

The solubility and stability of C8-HSL are critical parameters for designing and interpreting experiments. The following tables summarize available quantitative data.

Table 1: Solubility of this compound (C8-HSL)

SolventTemperature (°C)pHSolubility
Dimethyl sulfoxide (DMSO)Room TemperatureN/A~20 mg/mL[2][3]
Dimethyl formamide (DMF)Room TemperatureN/A~20 mg/mL[2][3]
1:2 solution of DMSO:PBSRoom Temperature7.2~0.3 mg/mL[2][3]

Table 2: Stability of this compound (C8-HSL) - Degradation Rate

ConditionDegradation Rate ConstantHalf-lifeReference
Hydrolysis in Vibrio fischeri ain system1.48 x 10-5 s-1 (0.53/hr)~1.3 hours[8][10]

Note: The stability of C8-HSL is highly dependent on the specific buffer composition, pH, and temperature. The provided data should be considered as a reference point.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution of C8-HSL in an Organic Solvent

Materials:

  • This compound (C8-HSL) powder

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethyl formamide (DMF)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

Procedure:

  • Weigh the desired amount of C8-HSL powder in a sterile microcentrifuge tube or vial.

  • Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired stock concentration (e.g., 20 mg/mL).

  • Vortex the tube vigorously until the C8-HSL is completely dissolved. Gentle warming to 37°C can aid in dissolution.[8][9]

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Aqueous Working Solutions of C8-HSL

Materials:

  • C8-HSL stock solution (from Protocol 1)

  • Sterile aqueous buffer or culture medium (e.g., PBS, LB broth, M9 minimal medium)

  • Sterile tubes

  • Vortex mixer

Procedure:

  • Thaw an aliquot of the C8-HSL stock solution.

  • Determine the final concentration of C8-HSL required for your experiment.

  • Calculate the volume of the stock solution needed to achieve the final concentration in the desired volume of aqueous buffer.

  • In a sterile tube, add the desired volume of the aqueous buffer.

  • While vortexing the aqueous buffer, add the calculated volume of the C8-HSL stock solution dropwise. This gradual addition helps to prevent precipitation.

  • Continue vortexing for a few minutes to ensure the C8-HSL is fully dispersed.

  • Use the freshly prepared aqueous working solution immediately for your experiment. Do not store aqueous solutions of C8-HSL.[2][3]

Visualizations

QuorumSensingPathway cluster_cell Bacterial Cell C8_HSL_in C8-HSL RhlR_inactive RhlR (inactive) C8_HSL_in->RhlR_inactive Binds to RhlI RhlI Synthase C8_HSL_out C8-HSL RhlI->C8_HSL_out Synthesis RhlR_active RhlR-C8-HSL Complex (active) DNA DNA RhlR_active->DNA Binds to promoter regions of Virulence_Genes Virulence Genes DNA->Virulence_Genes Activates transcription Biofilm_Genes Biofilm Formation Genes DNA->Biofilm_Genes Activates transcription C8_HSL_out->C8_HSL_in Diffuses into cell (at high concentration) caption C8-HSL Mediated Quorum Sensing Pathway ExperimentalWorkflow cluster_prep Preparation cluster_assay Biofilm Assay Prep_Stock Prepare C8-HSL Stock (in DMSO) Prep_Working Prepare Aqueous Working Solution (in culture medium) Prep_Stock->Prep_Working Inoculate Inoculate Microplate Wells with Bacteria and C8-HSL Prep_Working->Inoculate Prep_Culture Prepare Bacterial Culture Prep_Culture->Inoculate Incubate Incubate to Allow Biofilm Formation Inoculate->Incubate Wash Wash to Remove Planktonic Cells Incubate->Wash Stain Stain Biofilm (e.g., Crystal Violet) Wash->Stain Solubilize Solubilize Stain Stain->Solubilize Measure Measure Absorbance Solubilize->Measure Data_Analysis Data Analysis and Interpretation Measure->Data_Analysis Analyze Data caption Workflow for Biofilm Formation Assay TroubleshootingLogic Start Experiment Yields Unexpected Results Check_Precipitation Check for Precipitation in Working Solution Start->Check_Precipitation Check_Activity Inconsistent or No Activity Start->Check_Activity Precipitation_Yes Precipitation Observed Check_Precipitation->Precipitation_Yes Yes Precipitation_No No Precipitation Check_Precipitation->Precipitation_No No Check_Degradation Consider C8-HSL Degradation (pH, Temperature) Check_Activity->Check_Degradation Action_CoSolvent Use Co-solvent & Stepwise Dilution Precipitation_Yes->Action_CoSolvent Solution Precipitation_No->Check_Degradation Action_Fresh Prepare Fresh Solutions, Control pH/Temp Check_Degradation->Action_Fresh Solution caption Troubleshooting Logic for C8-HSL

References

Strategies to prevent the degradation of N-acyl homoserine lactones during experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-acyl homoserine lactones (AHLs). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you prevent the degradation of AHLs during your experiments, ensuring the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause N-acyl homoserine lactone (AHL) degradation in experimental settings?

A1: The degradation of AHLs is primarily influenced by three main factors:

  • pH-dependent lactonolysis: The lactone ring of the AHL molecule is susceptible to hydrolysis, particularly in alkaline conditions (pH > 7). This process is often the main cause of non-enzymatic degradation.[1][2]

  • Enzymatic degradation: Many organisms, including bacteria and even some eukaryotes, produce enzymes that can inactivate AHLs. The two main classes of these enzymes are AHL lactonases, which hydrolyze the homoserine lactone ring, and AHL acylases, which cleave the acyl side chain.[3][4]

  • Temperature: Elevated temperatures can accelerate the rate of both chemical and enzymatic degradation of AHLs.[1][2] The stability of the lactone ring can be affected by temperature, with higher temperatures increasing the rate of hydrolysis.[5]

Q2: How does the structure of an AHL affect its stability?

A2: The stability of an AHL is significantly influenced by the length of its acyl side chain. Generally, AHLs with longer acyl chains are more stable and less prone to spontaneous lactonolysis than those with shorter chains.[1][2] For example, under the same conditions, N-butanoyl-homoserine lactone (C4-HSL) will degrade more rapidly than N-dodecanoyl-homoserine lactone (C12-HSL). The presence of a 3-oxo group on the acyl chain can also increase the rate of hydrolysis.[1]

Q3: Can degraded AHLs be reactivated?

A3: In the case of degradation by lactonolysis (opening of the lactone ring), the process can be reversed by acidification. Lowering the pH of the solution to approximately 2.0 can promote the re-lactonization (closing of the ring) and restore the biological activity of the AHL.[1] However, degradation by AHL acylases, which involves the cleavage of the amide bond, is an irreversible process.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected activity of AHLs in bioassays.

This is a common issue that can often be traced back to the degradation of the AHLs in your experimental setup.

Potential Cause Troubleshooting Step
pH-induced lactonolysis Maintain the pH of your experimental solutions within a stable, slightly acidic to neutral range (pH 5.5-7.0). Use a buffered medium, such as MOPS-buffered LB medium, to prevent pH fluctuations, especially during long incubation periods with bacterial cultures that can alkalize the medium.[1]
Enzymatic degradation from sample components If your experimental samples (e.g., bacterial culture supernatants, cell lysates) may contain AHL-degrading enzymes, consider heat inactivation. A common method is to heat the sample at 100°C for 15 minutes.[6] However, be aware that prolonged heating can also lead to some AHL degradation. Alternatively, for known enzymatic activities, specific inhibitors can be used, although this is less common in routine experiments.
Improper storage of AHL stock solutions Prepare AHL stock solutions in an appropriate solvent such as acidified ethyl acetate (e.g., with 0.1% acetic acid) or anhydrous DMSO.[7] Store these stocks in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[7]
Thermal degradation during experiments Avoid exposing AHL solutions to high temperatures for extended periods. If your experiment requires elevated temperatures, minimize the exposure time as much as possible.
Issue 2: Difficulty dissolving long-chain AHLs in aqueous solutions.

Long-chain AHLs are more hydrophobic and can be challenging to dissolve in aqueous buffers, which can lead to inaccurate concentrations and experimental variability.

Potential Cause Troubleshooting Step
Low solubility of long-chain AHLs Prepare a high-concentration stock solution in an organic solvent like DMSO or acidified ethyl acetate.[7] For your working solution, dilute the stock solution in your aqueous buffer. Ensure thorough mixing, for example by vortexing, to aid dissolution.[8] Be mindful of the final concentration of the organic solvent in your experiment, as high concentrations can affect biological systems.
Precipitation upon dilution When diluting the organic stock solution into your aqueous buffer, add the stock solution to the buffer while vortexing to promote rapid and even dispersion. If precipitation still occurs, you may need to use a lower concentration of the AHL or a slightly higher percentage of the organic solvent in your final working solution, if your experimental system can tolerate it.

Data Summary Tables

Table 1: Relative Hydrolysis Rates of Different N-Acyl Homoserine Lactones

AHLRelative Rate of Hydrolysis at 22°CRelative Rate of Hydrolysis at 37°C
C4-HSL1.001.00
3-oxo-C6-HSL0.850.80
C6-HSL0.650.60
C8-HSL0.400.35

Data adapted from Yates et al., 2002. Rates are relative to C4-HSL.[1]

Table 2: Half-life of C6-HSL at Different pH Values in Seawater (18°C)

pHHalf-life (hours)
7.5~100
8.0~30
8.5~10

Data extrapolated from Tait et al., 2005.

Experimental Protocols

Protocol 1: Preparation and Storage of AHL Stock Solutions

This protocol describes the preparation of stable, high-concentration stock solutions of AHLs.

Materials:

  • N-acyl homoserine lactone (solid)

  • Anhydrous dimethyl sulfoxide (DMSO) or ethyl acetate

  • Glacial acetic acid (optional, for ethyl acetate stocks)

  • Sterile microcentrifuge tubes or glass vials with Teflon-lined caps

Procedure:

  • Weigh the desired amount of solid AHL in a sterile microcentrifuge tube or glass vial.

  • Add the appropriate volume of solvent (DMSO or ethyl acetate) to achieve the desired stock concentration (e.g., 10 mM or 100 mM).

  • If using ethyl acetate, it is recommended to acidify it with 0.1% (v/v) glacial acetic acid to improve the stability of the lactone ring.[7]

  • Vortex the solution until the AHL is completely dissolved. For long-chain AHLs, gentle warming may be necessary.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage (weeks to months) or -80°C for long-term storage (months to years).

Protocol 2: Heat Inactivation of AHL-Degrading Enzymes in Liquid Samples

This protocol is designed to inactivate AHL-degrading enzymes in samples like bacterial culture supernatants while minimizing the thermal degradation of AHLs.

Materials:

  • Liquid sample containing potential AHL-degrading enzymes

  • Heat block or water bath set to 100°C

  • Sterile microcentrifuge tubes

Procedure:

  • Transfer your liquid sample into a sterile microcentrifuge tube.

  • Place the tube in a pre-heated heat block or water bath at 100°C.

  • Incubate for 15 minutes.[6]

  • After 15 minutes, immediately transfer the tube to an ice bath to rapidly cool it down.

  • Centrifuge the sample at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any precipitated proteins.

  • Carefully collect the supernatant, which now contains the AHLs with inactivated enzymes.

  • Store the treated sample at -20°C or use it immediately in your experiments.

Note: While this method is effective at inactivating many enzymes, some thermotolerant enzymes may not be fully inactivated. Additionally, some degradation of AHLs may still occur, so it is important to be consistent with the protocol for all samples in an experiment.

Visualizations

AHL_Signaling_Pathway AHL-mediated Quorum Sensing (LuxI/LuxR System) cluster_cell Bacterial Cell LuxI LuxI (AHL Synthase) AHL_out AHL LuxI->AHL_out Synthesis LuxR_inactive LuxR (Inactive) LuxR_active LuxR-AHL Complex (Active) LuxR_inactive->LuxR_active DNA DNA (lux box) LuxR_active->DNA Binding to lux box DNA->LuxI Positive Feedback Gene_Expression Target Gene Expression (e.g., virulence, biofilm formation) DNA->Gene_Expression Activation AHL_in AHL AHL_out->AHL_in Diffusion (High cell density) AHL_in->LuxR_inactive Binding

Caption: A diagram of the LuxI/LuxR quorum sensing signaling pathway.

Experimental_Workflow_AHL_Stability Experimental Workflow for Ensuring AHL Stability start Start prep_stock Prepare AHL Stock Solution (Acidified organic solvent) start->prep_stock store_stock Store Stock Solution (-20°C or -80°C) prep_stock->store_stock prep_working Prepare Working Solution (Buffered medium, pH 5.5-7.0) store_stock->prep_working run_experiment Run Experiment (Controlled temperature) prep_working->run_experiment sample_prep Prepare Experimental Sample enzyme_inactivation Heat Inactivate Sample (If necessary) sample_prep->enzyme_inactivation sample_prep->run_experiment No enzyme_inactivation->run_experiment Yes quantify Quantify AHLs (e.g., bioassay, LC-MS) run_experiment->quantify end End quantify->end

Caption: A logical workflow for experiments involving AHLs to maintain their stability.

References

Optimizing storage conditions for N-Octanoyl-DL-homoserine lactone to maintain activity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-Octanoyl-DL-homoserine lactone (C8-HSL). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing storage conditions and troubleshooting common experimental issues to ensure the consistent activity of C8-HSL.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid C8-HSL powder?

A1: For long-term stability, solid this compound should be stored in a tightly sealed container, protected from moisture.[1] Recommended storage temperatures can vary, with options including 2-8°C, -20°C for up to three years, or -80°C for up to two years.[2][3][4]

Q2: How should I prepare and store stock solutions of C8-HSL?

A2: It is recommended to prepare stock solutions in a suitable solvent, such as newly opened, anhydrous DMSO, as the compound's solubility can be affected by the hygroscopic nature of DMSO.[2] Once prepared, the stock solution should be aliquoted into smaller volumes to prevent repeated freeze-thaw cycles, which can lead to inactivation.[1][2] For storage, -80°C is recommended for up to 6 months, while at -20°C, the solution should be used within 1 month.[1][2][5]

Q3: My C8-HSL solution appears to have lost activity. What could be the cause?

A3: Loss of activity is often due to the hydrolysis of the homoserine lactone ring, a process known as lactonolysis.[6] This degradation is dependent on pH, temperature, and the length of the acyl chain.[6] Higher pH (alkaline conditions) and elevated temperatures accelerate this degradation.[6] To mitigate this, ensure your experimental conditions are not at a high pH and that stock solutions are stored correctly. The stability of acyl-homoserine lactones (AHLs) increases with the length of their N-acyl side chain.[6]

Q4: I'm having trouble dissolving the C8-HSL powder. What can I do?

A4: If you encounter solubility issues, gently warming the solution to 37°C and using an ultrasonic bath can help facilitate dissolution.[5] Ensure you are using a high-quality, anhydrous solvent, as contaminants like water can affect solubility.

Q5: Can C8-HSL be degraded by enzymes in my experimental system?

A5: Yes, certain enzymes can degrade N-acyl homoserine lactones. These enzymes, known as AHL lactonases or acylases, can hydrolyze the lactone ring or cleave the amide bond, respectively, inactivating the molecule.[7][8] If you are working with biological systems, be aware of the potential presence of such enzymes.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent or no biological activity Degradation of C8-HSL due to improper storage or handling.Prepare fresh stock solutions from solid powder. Ensure proper storage temperatures and avoid multiple freeze-thaw cycles by aliquoting. Verify the pH of your experimental media is not alkaline.
Presence of AHL-degrading enzymes in the experimental system.Test for the presence of lactonase or acylase activity in your system. Consider using a cell-free system or purified components if necessary.
Precipitate forms in the stock solution upon thawing Poor solubility or solvent evaporation.Gently warm the solution to 37°C and sonicate to redissolve. Ensure vials are tightly sealed to prevent solvent evaporation. Consider preparing a fresh stock solution in a higher quality, anhydrous solvent.
Variability between experimental replicates Inaccurate pipetting of viscous stock solutions (e.g., DMSO).Use positive displacement pipettes or reverse pipetting techniques for accurate handling of viscous solutions. Ensure complete mixing after adding the C8-HSL solution to your experimental medium.
Degradation of C8-HSL during the experiment.Minimize the duration of experiments at elevated temperatures or high pH. Run a time-course experiment to assess the stability of C8-HSL under your specific experimental conditions.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Form Temperature Duration Key Considerations
Solid Powder -80°CUp to 2 years[1]Store in a tightly sealed container, protected from moisture.
-20°CUp to 3 years[2]Store in a tightly sealed container, protected from moisture.
2-8°CShort-term[4]For immediate use.
Stock Solution -80°CUp to 6 months[1][2][5]Aliquot to avoid repeated freeze-thaw cycles.
-20°CUp to 1 month[1][2][5]Aliquot to avoid repeated freeze-thaw cycles.

Table 2: Factors Influencing the Stability of this compound in Aqueous Solutions

Factor Effect on Stability Mechanism
pH Decreased stability at higher (alkaline) pH.[6]Increased rate of hydroxide-mediated hydrolysis of the lactone ring (lactonolysis).[6]
Temperature Decreased stability at higher temperatures.[6]Increased rate of lactonolysis.[6]
Acyl Chain Length Longer acyl chains increase stability.[6]Longer, more electron-donating side chains reduce the rate of ring opening.[6]

Experimental Protocols

Protocol 1: Preparation of C8-HSL Stock Solution

Objective: To prepare a concentrated stock solution of C8-HSL for use in biological assays.

Materials:

  • This compound powder

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Sterile, DNase/RNase-free microcentrifuge tubes

Procedure:

  • Allow the C8-HSL powder to equilibrate to room temperature before opening the vial to prevent condensation.

  • Weigh the desired amount of C8-HSL powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the tube until the powder is completely dissolved. If necessary, gently warm the tube to 37°C and sonicate for a short period to aid dissolution.[5]

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1][2][5]

Protocol 2: Bioassay for C8-HSL Activity using Chromobacterium violaceum CV026

Objective: To determine the biological activity of a C8-HSL solution by observing the induction of violacein pigment production in the reporter strain Chromobacterium violaceum CV026.

Materials:

  • Chromobacterium violaceum CV026

  • Luria-Bertani (LB) agar plates

  • C8-HSL solution (and a negative control, e.g., the solvent used for the stock solution)

  • Sterile paper discs

Procedure:

  • Prepare a lawn of C. violaceum CV026 on an LB agar plate by evenly spreading a liquid culture.

  • Allow the plate to dry in a laminar flow hood.

  • Impregnate sterile paper discs with a known amount of the C8-HSL solution to be tested.

  • Place the paper discs onto the bacterial lawn.

  • Incubate the plate at 28-30°C for 24-48 hours.

  • Observe the plate for the formation of a purple ring of violacein around the paper discs. The presence and intensity of the purple color are indicative of C8-HSL activity.

Visualizations

Quorum_Sensing_Signaling_Pathway Quorum Sensing Signaling Pathway with C8-HSL C8_HSL This compound (C8-HSL) LuxR_Receptor LuxR-type Receptor C8_HSL->LuxR_Receptor Binding & Activation LuxI_Synthase LuxI-type Synthase LuxI_Synthase->C8_HSL Synthesis Gene_Expression Target Gene Expression (e.g., virulence, biofilm formation) LuxR_Receptor->Gene_Expression Regulation C8_HSL_Degradation_Pathway Degradation Pathways of C8-HSL C8_HSL This compound Lactonolysis Lactonolysis (High pH, High Temp) C8_HSL->Lactonolysis Enzymatic_Degradation Enzymatic Degradation C8_HSL->Enzymatic_Degradation Inactive_Product Inactive Ring-Opened Product Lactonolysis->Inactive_Product Hydrolysis AHL_Lactonase AHL Lactonase Enzymatic_Degradation->AHL_Lactonase AHL_Acylase AHL Acylase Enzymatic_Degradation->AHL_Acylase AHL_Lactonase->Inactive_Product Hydrolysis Homoserine_Lactone Homoserine Lactone AHL_Acylase->Homoserine_Lactone Octanoic_Acid Octanoic Acid AHL_Acylase->Octanoic_Acid Troubleshooting_Workflow Troubleshooting Workflow for C8-HSL Experiments Start Inconsistent/No Activity Observed Check_Storage Verify Storage Conditions (Temp, Aliquots, Age) Start->Check_Storage Prepare_Fresh Prepare Fresh Stock Solution Check_Storage->Prepare_Fresh Improper Check_Experimental_Conditions Review Experimental Conditions (pH, Temp, Duration) Check_Storage->Check_Experimental_Conditions Proper Prepare_Fresh->Check_Experimental_Conditions Modify_Conditions Modify Experimental Protocol (e.g., lower pH, shorter incubation) Check_Experimental_Conditions->Modify_Conditions Suboptimal Test_Degrading_Enzymes Suspect Enzymatic Degradation? Check_Experimental_Conditions->Test_Degrading_Enzymes Optimal Success Activity Restored Modify_Conditions->Success Run_Control_Experiment Run Control Experiment (e.g., cell-free system) Test_Degrading_Enzymes->Run_Control_Experiment Yes Test_Degrading_Enzymes->Success No Run_Control_Experiment->Success

References

Troubleshooting unexpected results in N-Octanoyl-DL-homoserine lactone signaling pathway studies

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and detailed protocols for researchers working with the N-Octanoyl-DL-homoserine lactone (C8-HSL) quorum sensing signaling pathway.

General Information & Pathway Diagram

This compound is a signaling molecule involved in quorum sensing, a process of cell-to-cell communication that allows bacteria to coordinate gene expression based on population density.[1][2][3][4][5] C8-HSL is a member of the N-acyl homoserine lactone (AHL) family of signal molecules, commonly used by Gram-negative bacteria.[1][4][6] The general mechanism involves the synthesis of C8-HSL by a LuxI-family synthase, its diffusion out of the cell, and its accumulation in the environment. Once a threshold concentration is reached, C8-HSL binds to and activates a LuxR-family transcriptional regulator, leading to changes in the expression of target genes that control various processes like virulence, biofilm formation, and secondary metabolite production.[3][7]

C8_HSL_Signaling_Pathway Simplified C8-HSL Signaling Pathway cluster_cell Bacterial Cell cluster_environment Extracellular Environment LuxI LuxI-family Synthase C8_HSL_in C8-HSL LuxI->C8_HSL_in Synthesis LuxR_inactive LuxR-family Receptor (Inactive) LuxR_active LuxR-family Receptor (Active) LuxR_inactive->LuxR_active Activation DNA Target Genes Promoter LuxR_active->DNA Binds mRNA mRNA DNA->mRNA Transcription Proteins Virulence Factors, Biofilm Proteins, etc. mRNA->Proteins Translation C8_HSL_in->LuxR_inactive Binding C8_HSL_out C8-HSL C8_HSL_in->C8_HSL_out Diffusion C8_HSL_out->C8_HSL_in

A simplified diagram of the C8-HSL quorum sensing signaling pathway.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during C8-HSL signaling studies.

Question 1: My reporter strain shows no (or very low) signal in response to exogenous C8-HSL. What could be the cause?

Possible Causes & Solutions:

  • C8-HSL Degradation: AHLs can be unstable, especially at non-neutral pH or high temperatures.

    • Solution: Prepare C8-HSL stock solutions fresh in an appropriate solvent (e.g., DMSO or ethyl acetate, acidified with acetic acid) and store them at -20°C or -80°C for long-term stability.[1][2] When preparing working solutions, use sterile buffers and avoid prolonged incubation at high temperatures.

  • Incorrect C8-HSL Concentration: The dose-response to C8-HSL is often sigmoidal. Too low a concentration will not induce a response, while excessively high concentrations can sometimes lead to inhibition or off-target effects.

    • Solution: Perform a dose-response curve to determine the optimal concentration range for your specific reporter system. Typical concentrations range from nanomolar to micromolar.[8]

  • Reporter Strain Issues: The reporter strain itself may have lost the plasmid, or the promoter-reporter fusion may not be functioning correctly.

    • Solution: Verify the integrity of your reporter strain. Streak it on selective agar to confirm plasmid retention. Sequence the plasmid to ensure the reporter construct is correct. Run a positive control using a known, potent AHL for your system.

  • Solvent Interference: The solvent used to dissolve C8-HSL (e.g., DMSO) can inhibit bacterial growth or reporter activity at high concentrations.

    • Solution: Ensure the final concentration of the solvent in your assay is low (typically <1%) and does not affect the reporter on its own. Run a "solvent only" control to check for any background effects.

No_Signal_Troubleshooting Start No/Low Reporter Signal Check_AHL Is C8-HSL stock fresh and properly stored? Start->Check_AHL Check_Conc Have you performed a dose-response curve? Check_AHL->Check_Conc Yes Result_AHL Prepare fresh C8-HSL. Re-run experiment. Check_AHL->Result_AHL No Check_Strain Is the reporter strain verified and healthy? Check_Conc->Check_Strain Yes Result_Conc Optimize C8-HSL concentration. Check_Conc->Result_Conc No Check_Solvent Is the solvent control negative for signal/inhibition? Check_Strain->Check_Solvent Yes Result_Strain Verify plasmid, sequence construct, and re-transform if necessary. Check_Strain->Result_Strain No Result_Solvent Lower solvent concentration. Test alternative solvents. Check_Solvent->Result_Solvent No Success Problem Solved Check_Solvent->Success Yes Result_AHL->Check_Conc Result_Conc->Check_Strain Result_Strain->Check_Solvent Result_Solvent->Success

A troubleshooting flowchart for diagnosing a lack of reporter signal.
Question 2: My negative control (no C8-HSL) shows a high background signal. How can I fix this?

Possible Causes & Solutions:

  • Endogenous AHL Production: The reporter strain may be producing its own AHLs that activate the system.

    • Solution: Use a reporter strain that is a null mutant for the cognate AHL synthase gene (the luxI homolog).

  • Media Autofluorescence/Luminescence: Some components in the growth media can autofluoresce or be chemiluminescent, interfering with reporter measurements (e.g., GFP, Lux).

    • Solution: Measure the background signal of the media alone. If it's high, consider switching to a minimal medium or a different brand of rich medium (e.g., LB) that has lower background.

  • Leaky Promoter: The promoter driving the reporter gene may have some basal activity even in the absence of an activated LuxR-family receptor.

    • Solution: While difficult to change, this "leakiness" defines your baseline. Ensure it is consistent and always subtract this background from your measurements. If the leakiness is too high for sensitive measurements, a different reporter construct may be needed.

Question 3: I am screening for C8-HSL inhibitors, but my test compounds are also inhibiting bacterial growth. How can I differentiate between quorum sensing inhibition and toxicity?

Possible Causes & Solutions:

  • General Toxicity: The compound may be a general antibiotic or cytotoxic agent, which would indirectly reduce the reporter signal by affecting cell viability.

    • Solution: It is crucial to run a parallel growth assay.[9] Measure the optical density (OD600) of the reporter strain in the presence of your test compound (without C8-HSL). If the compound significantly reduces growth compared to the vehicle control, the observed reduction in reporter signal cannot be confidently attributed to specific quorum sensing inhibition. Use the compound at sub-inhibitory concentrations.

QSI_vs_Toxicity_Workflow cluster_assays Parallel Assays Start Screening for C8-HSL Inhibitors Assay_QS 1. Quorum Sensing Assay (Reporter Strain + C8-HSL + Test Compound) Measure Reporter Signal (e.g., Fluorescence) Start->Assay_QS Assay_Growth 2. Growth Assay (Reporter Strain + Test Compound) Measure Cell Density (e.g., OD600) Start->Assay_Growth Decision Does the compound significantly inhibit growth? Assay_QS->Decision Assay_Growth->Decision Result_Toxic Result: Compound is likely toxic. Signal reduction is not specific QSI. Action: Test at lower concentrations. Decision->Result_Toxic Yes Result_QSI Result: Compound is a potential QSI. Signal is reduced without affecting growth. Action: Proceed with validation assays. Decision->Result_QSI No

Experimental workflow to distinguish true QSI from general toxicity.

Key Experimental Protocols

Protocol 1: C8-HSL Reporter Gene Assay in a 96-Well Plate Format

This protocol describes a general method for quantifying the response of a bacterial reporter strain (e.g., expressing GFP or luciferase under an AHL-responsive promoter) to C8-HSL.

Materials:

  • Bacterial reporter strain (e.g., E. coli JM109 with a LuxR/P-luxI-GFP plasmid)

  • Appropriate growth medium (e.g., LB broth) with selective antibiotic

  • C8-HSL stock solution (e.g., 10 mM in DMSO)

  • Sterile 96-well microplate (black with a clear bottom for fluorescence)

  • Plate reader capable of measuring absorbance (OD600) and fluorescence (e.g., Ex: 485 nm, Em: 520 nm for GFP) or luminescence.

Methodology:

  • Prepare Inoculum: Grow the reporter strain overnight in medium with the appropriate antibiotic at 37°C with shaking.

  • Sub-culture: The next day, dilute the overnight culture 1:100 into fresh medium and grow for 2-3 hours until it reaches the early exponential phase (OD600 ≈ 0.2-0.4).

  • Prepare Plate:

    • In the wells of the 96-well plate, add your test compounds or vehicle controls.

    • Prepare a serial dilution of C8-HSL in the medium to create a dose-response curve. A typical final concentration range might be 0 nM to 10,000 nM. Include a "no C8-HSL" control and a "medium only" blank.

  • Inoculate Plate: Add the diluted exponential-phase culture to each well to a final volume of 200 µL.

  • Incubation: Cover the plate and incubate at the appropriate temperature (e.g., 30°C or 37°C) with shaking for a set period (e.g., 4-8 hours). The optimal time should be determined empirically.

  • Measurement:

    • Measure the optical density at 600 nm (OD600) to assess bacterial growth.

    • Measure the reporter signal (fluorescence or luminescence).

  • Data Analysis:

    • Subtract the OD600 of the "medium only" blank from all other OD600 readings.

    • Subtract the reporter signal of the blank from all other readings.

    • Normalize the reporter signal to cell density by dividing the fluorescence/luminescence value by the corresponding OD600 value (Signal/OD600).

Quantitative Data Presentation

When presenting data from C8-HSL experiments, clarity and proper normalization are key.

Table 1: Example Data for a C8-HSL Dose-Response Experiment

This table shows how to present data from a reporter assay to determine the EC50 (half-maximal effective concentration) of C8-HSL.

C8-HSL Conc. (nM)Mean OD600 (±SD)Mean Fluorescence (RFU) (±SD)Normalized Signal (RFU/OD600) (±SD)% Max Activation
0 (Control)0.55 (±0.04)1,520 (±150)2,764 (±205)0
10.56 (±0.03)2,150 (±180)3,839 (±250)3.5
100.54 (±0.05)9,800 (±750)18,148 (±1100)49.9
500.55 (±0.04)18,500 (±1200)33,636 (±1850)94.2
1000.53 (±0.06)20,100 (±1500)37,925 (±2100)100
5000.54 (±0.03)20,500 (±1600)37,963 (±2200)100
10000.52 (±0.05)19,800 (±1700)38,077 (±2500)100.3

RFU: Relative Fluorescence Units; SD: Standard Deviation.

Table 2: Example Data for an Inhibitor Screening Assay

This table demonstrates how to present results when screening for C8-HSL inhibitors, distinguishing between QSI and growth inhibition.

Compound IDConc. (µM)Mean OD600 (vs. Control)% Growth InhibitionNormalized Signal (RFU/OD600)% QS Inhibition
Vehicle (DMSO)0.1%0.54 (±0.03)0%37,500 (±2500)0%
Compound A100.52 (±0.04)3.7%15,200 (±1300)59.5%
Compound B100.15 (±0.02)72.2%4,500 (±500)88.0%
Compound C100.55 (±0.05)-1.8%36,900 (±2800)1.6%

Data assumes a constant, activating concentration of C8-HSL (e.g., 100 nM) is present in all wells except the negative control.

  • Interpretation:

    • Compound A is a promising QSI candidate as it significantly reduces the reporter signal with minimal effect on growth.

    • Compound B is likely toxic or bacteriostatic. The reduction in signal cannot be decoupled from its strong growth inhibition.

    • Compound C shows no significant QSI or growth-inhibitory activity at this concentration.

References

Validation & Comparative

A Comparative Analysis of N-Octanoyl-DL-homoserine lactone and Other N-acyl homoserine lactones in Bacterial Quorum Sensing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N-acyl homoserine lactones (AHLs) are a class of signaling molecules involved in quorum sensing, a process of cell-to-cell communication that allows bacteria to coordinate gene expression based on population density. This guide provides a comparative analysis of the effects of N-Octanoyl-DL-homoserine lactone (C8-HSL) against other prevalent AHLs, supported by experimental data. Understanding the nuanced differences in their biological activities is crucial for research into bacterial pathogenesis, biofilm formation, and the development of novel antimicrobial strategies.

The N-acyl homoserine lactone Quorum Sensing Pathway

Gram-negative bacteria commonly utilize AHLs to regulate a variety of physiological processes, including virulence factor production and biofilm formation.[1][2] The canonical AHL-mediated quorum sensing system, first described in Vibrio fischeri, involves a signal synthase (a LuxI homolog) and a signal receptor/transcriptional regulator (a LuxR homolog).[2] At low cell densities, the basal level of AHLs is low. As the bacterial population grows, the concentration of AHLs increases until it reaches a threshold.[1] At this point, AHLs bind to their cognate LuxR-type receptors, leading to the activation or repression of target gene expression.[2][3]

AHL_Signaling_Pathway General AHL Quorum Sensing Pathway cluster_bacteria Gram-Negative Bacterium cluster_environment Extracellular Environment LuxI LuxI-type Synthase AHL AHL LuxI->AHL Synthesizes LuxR LuxR-type Receptor (inactive) Complex AHL-LuxR Complex (active) AHL->LuxR Binds to AHL_out AHL AHL->AHL_out Diffuses out DNA Promoter DNA Complex->DNA Binds to Genes Target Genes (e.g., virulence, biofilm) DNA->Genes Regulates Transcription AHL_out->AHL Diffuses in (High cell density)

AHL Quorum Sensing Pathway Diagram

Comparative Agonistic and Antagonistic Activities

The biological activity of an AHL is highly dependent on its structure, particularly the length of the acyl chain and modifications at the C3 position.[1][4] this compound (C8-HSL) is a medium-chain AHL that plays a significant role in regulating gene expression in various bacteria. Its effects can be agonistic (activating) or antagonistic (inhibiting) depending on the specific LuxR-type receptor.

AHL DerivativeTarget Receptor (Organism)Primary EffectRelative Activity/PotencyReference
N-Butyryl-HSL (C4-HSL) RhlR (P. aeruginosa)AgonistActivates Rhl-dependent genes[5]
LasR (P. aeruginosa)Weak Agonist/AntagonistCan show cross-reactivity[6]
N-Hexanoyl-HSL (C6-HSL) LuxR (V. fischeri)AgonistNative ligand for some systems[4]
LasR (P. aeruginosa)AntagonistInhibits 3-oxo-C12-HSL binding[7]
N-Octanoyl-HSL (C8-HSL) LasR (P. aeruginosa)Agonist/AntagonistModerate activation or inhibition[4][5]
TraR (A. tumefaciens)AgonistCan activate TraR-dependent transcription[4]
N-(3-Oxo-Octanoyl)-HSL (3-oxo-C8-HSL) TraR (A. tumefaciens)AgonistPotent activator[4]
LasR (P. aeruginosa)AgonistActivates LasR-dependent genes[4]
N-(3-Oxo-Dodecanoyl)-HSL (3-oxo-C12-HSL) LasR (P. aeruginosa)AgonistPotent native ligand[4][5]
RhlR (P. aeruginosa)AntagonistCan inhibit C4-HSL binding[7]

This table summarizes general findings. Specific activities can vary based on experimental conditions.

Studies have shown that while long-chain AHLs ( >C10) can sometimes antagonize the functions of shorter-chain AHLs (7] For instance, in Pseudomonas aeruginosa, the LasR receptor is potently activated by its native ligand 3-oxo-C12-HSL, while the RhlR receptor responds to C4-HSL.[5] C8-HSL has been shown to have a modulatory role in these systems.

Comparative Effects on Biofilm Formation

Biofilm formation is a critical bacterial group behavior regulated by quorum sensing.[8][9] The ability of different AHLs to induce or inhibit biofilm formation varies significantly among bacterial species. C8-HSL is a known regulator of biofilm formation in several pathogens.[8][9]

AHL DerivativeBacterial SpeciesEffect on Biofilm FormationConcentration for Max EffectReference
N-Butyryl-HSL (C4-HSL) Aeromonas hydrophilaPositive~20 µM[10]
N-Hexanoyl-HSL (C6-HSL) Aeromonas hydrophilaPositiveNot specified[10]
N-Octanoyl-HSL (C8-HSL) Pseudomonas aeruginosaPositiveNot specified[8]
Pseudoalteromonas galatheaePositive200 µM[9]
N-(3-Oxo-Decanoyl)-HSL (3-oxo-C10-HSL) Vibrio alginolyticusPositive (moderate levels)10-20 µM[8]
Vibrio alginolyticusInhibitory (high levels)40-100 µM[8]
N-(3-Oxo-Dodecanoyl)-HSL (3-oxo-C12-HSL) Pseudomonas aeruginosaPositive>600 µM (in biofilm)[5]

The data indicates that the effect of AHLs on biofilm formation is not only structure-dependent but also concentration-dependent. For example, moderate concentrations of 3-oxo-C10-HSL enhance biofilm formation in Vibrio alginolyticus, while higher concentrations are inhibitory.[8] C8-HSL has been identified as a primary regulator of biofilm formation in Pseudoalteromonas galatheae.[9]

Biofilm_Assay_Workflow Biofilm Formation Assay Workflow A Bacterial Culture (Overnight) B Dilute and add to Microtiter Plate A->B C Add AHLs at Varying Concentrations B->C D Incubate (e.g., 24h, 37°C) to allow biofilm formation C->D E Remove planktonic cells and wash wells D->E F Stain with Crystal Violet E->F G Wash to remove excess stain F->G H Solubilize bound stain (e.g., with ethanol/acetic acid) G->H I Measure Absorbance (e.g., OD590) H->I

Biofilm Formation Assay Workflow

Experimental Protocols

This protocol is a general method for assessing the ability of AHLs to activate a LuxR-type receptor linked to a reporter gene, such as β-galactosidase (lacZ).

  • Prepare Reporter Strain Culture: Inoculate an E. coli reporter strain (e.g., containing a plasmid with the LuxR homolog and a luxI promoter-lacZ fusion) into appropriate liquid media with antibiotics. Grow overnight at 37°C with shaking.

  • Subculture: Dilute the overnight culture 1:100 into fresh media and grow to an early exponential phase (OD600 ≈ 0.2-0.3).

  • AHL Induction: Aliquot the culture into a 96-well plate. Add the test AHLs (including this compound and others) at a range of concentrations. Include a solvent control (e.g., DMSO or ethyl acetate).

  • Incubation: Incubate the plate at the optimal temperature (e.g., 30°C or 37°C) for a set period (e.g., 4-6 hours).

  • β-Galactosidase Assay:

    • Measure the final OD600 to normalize for cell growth.

    • Lyse the cells (e.g., using chloroform and SDS).

    • Add a substrate solution, such as o-nitrophenyl-β-D-galactopyranoside (ONPG).

    • Incubate at room temperature until a yellow color develops.

    • Stop the reaction with a sodium carbonate solution.

    • Measure the absorbance at 420 nm (for the yellow product) and 550 nm (to correct for light scattering).

  • Calculate Activity: Calculate Miller Units to quantify β-galactosidase activity, which corresponds to the level of gene expression induced by the AHL.

This protocol quantifies the total biofilm biomass on a solid surface.

  • Prepare Bacterial Culture: Grow the bacterial strain of interest in a suitable liquid medium overnight.

  • Inoculation: Dilute the overnight culture (e.g., 1:100) into fresh medium. Add 200 µL of the diluted culture to the wells of a 96-well polystyrene microtiter plate. Add different AHLs at desired concentrations to the respective wells.

  • Incubation: Cover the plate and incubate under static conditions for 24-48 hours at an appropriate temperature to allow biofilm formation.

  • Washing: Carefully discard the culture medium and gently wash the wells three times with phosphate-buffered saline (PBS) or sterile water to remove planktonic (non-adherent) cells.

  • Staining: Add 200 µL of a 0.1% (w/v) crystal violet solution to each well and incubate for 15-20 minutes at room temperature.

  • Final Wash: Discard the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.

  • Solubilization: Add 200 µL of 33% (v/v) glacial acetic acid or 95% ethanol to each well to solubilize the crystal violet that has stained the biofilm.

  • Quantification: Transfer the solubilized stain to a new flat-bottomed plate and measure the absorbance at a wavelength between 570 and 595 nm using a plate reader. The absorbance is proportional to the amount of biofilm.[9]

Conclusion

This compound (C8-HSL) is a versatile quorum sensing signal molecule with distinct effects compared to other AHLs. Its activity is highly contextual, depending on the bacterial species, the specific LuxR-type receptor, and its concentration. While it can act as a primary signaling molecule for processes like biofilm formation in some bacteria, in others, it may have a modulatory or even antagonistic role within complex quorum sensing circuits. A thorough understanding of these structure-activity relationships is essential for the targeted development of quorum sensing inhibitors or modulators aimed at controlling bacterial behavior in clinical and industrial settings.

References

Cross-Validation of Analytical Methods for N-Octanoyl-DL-homoserine Lactone (C8-HSL) Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical techniques for the quantification of N-Octanoyl-DL-homoserine lactone (C8-HSL), a key quorum-sensing signal molecule in many Gram-negative bacteria. The objective is to offer a cross-validation perspective on the performance of these methods, supported by experimental data from peer-reviewed studies, to aid researchers in selecting the most appropriate technique for their specific needs.

Introduction to C8-HSL and Quorum Sensing

N-acyl homoserine lactones (AHLs) are a major class of autoinducers that bacteria use for cell-to-cell communication in a process known as quorum sensing (QS).[1] C8-HSL is a specific AHL that plays a crucial role in regulating gene expression related to virulence, biofilm formation, and other collective behaviors in various bacterial species.[2][3] The ability to accurately quantify C8-HSL is therefore essential for understanding bacterial pathogenesis and for the development of novel anti-quorum sensing drugs.

Below is a diagram illustrating a generalized quorum sensing signaling pathway involving C8-HSL.

QuorumSensing cluster_cell Bacterial Cell LuxI_Synthase LuxI Synthase C8_HSL C8-HSL LuxI_Synthase->C8_HSL Synthesis Precursors SAM + Acyl-ACP Precursors->LuxI_Synthase Substrates LuxR_Protein LuxR Protein (Inactive) C8_HSL->LuxR_Protein Binding Extracellular_C8_HSL Extracellular C8-HSL C8_HSL->Extracellular_C8_HSL Diffusion LuxR_C8HSL_Complex LuxR-C8-HSL Complex (Active) LuxR_Protein->LuxR_C8HSL_Complex Activation DNA Target Genes LuxR_C8HSL_Complex->DNA Binds to Gene_Expression Gene Expression (e.g., Virulence, Biofilm) DNA->Gene_Expression Regulates Extracellular_C8_HSL->LuxR_Protein Re-entry & Binding at high concentration caption Generalized Quorum Sensing Pathway with C8-HSL.

Caption: Generalized Quorum Sensing Pathway with C8-HSL.

Comparative Analysis of Quantification Methods

A variety of methods have been developed for the detection and quantification of C8-HSL, ranging from biological assays to sophisticated chromatographic techniques. This section provides a detailed comparison of the most common methods, including their experimental protocols and performance metrics.

Experimental Workflow Overview

The following diagram illustrates a generalized workflow for the different analytical methods used in C8-HSL quantification.

ExperimentalWorkflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_output Data Output Sample Bacterial Culture / Clinical Sample Extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) or Solid-Phase Extraction Sample->Extraction Concentration Evaporation & Reconstitution Extraction->Concentration Bioassay Cell-based Bioassay Extraction->Bioassay Application LC_MS LC-MS/MS Concentration->LC_MS Injection GC_MS GC-MS Concentration->GC_MS Injection HPLC HPLC-UV Concentration->HPLC Injection TLC TLC with Biosensor Concentration->TLC Spotting Quant_Data Quantitative Data (Concentration, etc.) LC_MS->Quant_Data GC_MS->Quant_Data HPLC->Quant_Data Qual_Data Qualitative/Semi-Quantitative Data TLC->Qual_Data Bioassay->Qual_Data caption Comparative Workflow for C8-HSL Quantification.

Caption: Comparative Workflow for C8-HSL Quantification.

Methodology and Performance Comparison

The following table summarizes the key performance characteristics of different C8-HSL quantification methods based on available literature.

MethodPrincipleSample PreparationLimit of Detection (LOD) / Quantification (LOQ)LinearityThroughputSelectivityReference
LC-MS/MS Chromatographic separation followed by mass spectrometric detection and fragmentation.Liquid-liquid extraction with acidified ethyl acetate, followed by evaporation and reconstitution.[4][5]Picogram level sensitivity.[6]Excellent linearity over a wide concentration range (R² > 0.998).[6]HighVery High[7][8][9][10]
GC-MS Separation of volatile compounds followed by mass spectrometric detection.Direct injection of sample extract without derivatization.[11]Not explicitly stated for C8-HSL, but generally sensitive.GoodModerateHigh[11][12]
HPLC-UV Chromatographic separation with detection based on UV absorbance.Liquid-liquid or solid-phase extraction, reconstitution in a suitable solvent like acetonitrile or methanol.[5]Generally higher than MS-based methods.GoodHighModerate[5][13]
TLC-Biosensor Separation on a thin-layer plate followed by visualization with a specific bacterial biosensor.Extraction of AHLs from culture supernatants.[14]Nanomolar range.[14]Semi-quantitativeHighModerate to High[14][15][16]
Cell-based Bioassays Use of a reporter strain that produces a measurable signal (e.g., β-galactosidase, light) in response to AHLs.Direct addition of sample or extract to the biosensor culture.[1][17]100 nM to 300 nM (colorimetric), 10-fold more sensitive with luminescent substrates.[17][18][19]Semi-quantitativeHighVaries with biosensor strain[1][17][18][19]
ELISA Immunoassay using antibodies specific to AHLs.Direct use of sample or diluted extracts.476 nM for C8-HSL.[20]GoodHighHigh[20][21]

Detailed Experimental Protocols

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
  • Extraction: Bacterial culture supernatants are typically extracted three times with an equal volume of acidified ethyl acetate (0.1% formic acid or 0.5% acetic acid).[4][5] The organic phases are combined, dried using a rotary evaporator, and the residue is reconstituted in a solvent compatible with the mobile phase (e.g., acetonitrile).[4][5]

  • Chromatography: Reversed-phase chromatography is commonly employed using a C18 column.[4][22] A typical mobile phase consists of a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).[4][22]

  • Mass Spectrometry: Detection is often performed using a triple quadrupole mass spectrometer in positive ion mode.[16][22] Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the transition of the parent ion [M+H]⁺ of C8-HSL (m/z 228.2) to a characteristic product ion, typically the lactone ring fragment (m/z 102).[16][23]

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Extraction: Similar to LC-MS, cell-free supernatant is extracted with a solvent like chloroform. The organic phase is washed, dried, and reconstituted in a volatile solvent.[12]

  • Chromatography: A capillary column is used with helium as the carrier gas. The oven temperature is programmed to ramp up to achieve separation.[12]

  • Mass Spectrometry: Electron ionization (EI) at 70 eV is a common ionization method.[11][12] The mass spectrometer can be operated in full scan mode or in selected ion monitoring (SIM) mode, targeting the characteristic fragment ion at m/z 143 for AHLs.[11][12]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
  • Extraction: LLE or SPE can be used for sample cleanup and concentration. The final extract is dissolved in acetonitrile or methanol.[5]

  • Chromatography: A C8 or C18 reversed-phase column is typically used with an isocratic or gradient mobile phase of acetonitrile/water or methanol/water.[5]

  • Detection: A photodiode array (PDA) detector is used to monitor the absorbance at around 210 nm.[5]

Thin-Layer Chromatography (TLC) with Biosensor Overlay
  • Extraction and Spotting: The sample extract is spotted onto a C18 reversed-phase TLC plate.[14][15]

  • Development: The plate is developed in a solvent system such as methanol-water (60:40, v/v).[15]

  • Detection: After development, the plate is overlaid with a thin layer of agar seeded with a biosensor strain, such as Agrobacterium tumefaciens.[14][15] The biosensor produces a visible signal (e.g., color change) in the presence of AHLs.[14]

Cell-based Bioassays
  • Assay Principle: These assays utilize a bacterial reporter strain that lacks the ability to produce its own AHLs but contains a reporter gene (e.g., lacZ, lux) under the control of an AHL-inducible promoter.[1]

  • Procedure: A cell-free lysate of the biosensor bacterium can be used for a rapid assay.[17][18][19] The sample containing C8-HSL is added to the lysate along with a substrate for the reporter enzyme (e.g., X-Gal for β-galactosidase).[1] The resulting color or luminescence is measured, which is proportional to the AHL concentration.[1]

Enzyme-Linked Immunosorbent Assay (ELISA)
  • Principle: This method uses monoclonal antibodies that specifically bind to C8-HSL.[20]

  • Procedure: The assay is typically performed in a microplate format where the sample is incubated with the antibody, and a colorimetric or chemiluminescent signal is generated by a secondary antibody conjugated to an enzyme. The signal intensity is inversely proportional to the amount of C8-HSL in the sample.

Conclusion

The choice of method for C8-HSL quantification depends on the specific research question, the required sensitivity and selectivity, sample complexity, and available instrumentation.

  • LC-MS/MS is the gold standard for accurate and sensitive quantification, offering high specificity and the ability to analyze complex samples.[7][8][9][16]

  • GC-MS is a viable alternative, particularly for its high resolving power, though it may be less suitable for thermally labile AHLs.[11]

  • HPLC-UV provides a more accessible and cost-effective option for quantification when the high sensitivity of MS is not required.[5]

  • TLC with biosensors and cell-based bioassays are excellent for high-throughput screening and qualitative or semi-quantitative detection of AHLs.[14][17][18][19] They are particularly useful for identifying the presence of QS activity in unknown samples.

  • ELISA offers a high-throughput and sensitive method for quantification, provided that specific antibodies are available.[20][21]

A cross-validation approach, where a subset of samples is analyzed by two or more different methods, is highly recommended to ensure the accuracy and reliability of the quantification results. For instance, initial screening with a bioassay followed by quantitative confirmation of positive hits with LC-MS/MS would constitute a robust workflow.

References

Unraveling the Role of N-Octanoyl-DL-homoserine Lactone in Polymicrobial Worlds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced language of bacterial communication is paramount. N-Octanoyl-DL-homoserine lactone (C8-HSL), a key signaling molecule in quorum sensing (QS), plays a critical role in orchestrating group behaviors in a wide array of Gram-negative bacteria. This guide provides a comparative analysis of C8-HSL's function in polymicrobial interactions, supported by experimental data and detailed methodologies, to illuminate its significance in complex microbial communities.

N-acyl-homoserine lactones (AHLs) are the cornerstone of QS, a cell-to-cell communication system that allows bacteria to monitor their population density and collectively regulate gene expression.[1] This intricate signaling network governs a variety of processes crucial for bacterial survival and pathogenesis, including biofilm formation, virulence factor production, and antibiotic resistance.[2][3] C8-HSL, a member of the AHL family with an eight-carbon acyl chain, is a prominent autoinducer utilized by numerous bacterial species, including the opportunistic pathogens Pseudomonas aeruginosa and Burkholderia cepacia.[1][4] Its influence extends beyond single-species populations, shaping the architecture and function of complex polymicrobial communities.

Comparative Analysis of C8-HSL's Influence on Microbial Phenotypes

The efficacy of C8-HSL in modulating bacterial behavior often varies in comparison to other AHLs with different acyl chain lengths. These structural differences can lead to variations in binding affinity to LuxR-type transcriptional regulators, resulting in a spectrum of phenotypic responses.[5]

Biofilm Formation

Biofilm formation, a critical step in the development of chronic infections and environmental persistence, is tightly regulated by QS. The influence of C8-HSL on this process is often concentration-dependent and can differ significantly from that of other AHLs.

AHL Molecule Organism(s) Observed Effect on Biofilm Formation Concentration Reference
C8-HSL Pseudoalteromonas galatheaeSignificant increase in biofilm biomass and thickness.[6]50 µM - 200 µM[6]
C8-oxo-HSL Pseudomonas aeruginosaIncreased growth rate of cells on biofilm.[7]> 10-7 g/L[7]
C6-HSL Oral BiofilmsShift toward a periodontal bacterial composition.[8]Not Specified[8]
Long-chain AHLs (OC13-HSL to C18-HSL) Commensal Oral BiofilmsInhibitory effect on lactic acid production, a key factor in biofilm metabolism.[8]Not Specified[8]
Virulence Factor Production and Other Phenotypes

Beyond biofilm formation, C8-HSL and its counterparts regulate a host of other virulence-associated traits and metabolic activities.

AHL Molecule Organism(s) Regulated Phenotype Observed Effect Reference
C8-HSL Aeromonas sobria AS7Siderophore production, Protease secretion.[9][10]Positive correlation with siderophore production; regulates protease secretion.[9][10][9][10]
3-oxo-C8-HSL Pectobacterium carotovorumPlant resistance priming.[11]Enhances resistance to necrotrophic bacteria in Arabidopsis and Chinese cabbage.[11][11]
C8-HSL Anaerobic Granular SludgeMethane production.[12]Improves COD removal rate and methanogenic activity.[12][12]
3-oxo-C6-HSL Anaerobic Granular SludgeMethane production.[12]Greatest increase in methanogenic activity (up to 30.83%).[12][12]
C12-HSL Anaerobic/Anoxic/Oxic Biological TreatmentNitrogen removal.[13]Stronger positive effect on nitrogen removal performance compared to C8-HSL.[13][13]

Signaling Pathways and Experimental Validation

The canonical AHL-mediated quorum sensing circuit provides a framework for understanding how C8-HSL and other AHLs exert their regulatory effects. A generalized experimental workflow is employed to validate the activity of these signaling molecules.

Figure 1: Generalized AHL Quorum Sensing Pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Culture Bacterial Culture (e.g., Reporter Strain) Inoculate Inoculate Reporter Strain with AHLs Culture->Inoculate AHL_prep Prepare AHL Solutions (C8-HSL & others) AHL_prep->Inoculate Incubate Incubate under Controlled Conditions Inoculate->Incubate Measure Measure Phenotypic Output (e.g., bioluminescence, pigment) Incubate->Measure Quantify Quantify Biofilm/Virulence Factor Incubate->Quantify Compare Compare Effects of Different AHLs Measure->Compare Quantify->Compare

Figure 2: General Workflow for AHL Activity Validation.

Detailed Experimental Protocols

To ensure the reproducibility and validation of findings, detailed experimental methodologies are crucial. Below are protocols for key experiments cited in the comparison of C8-HSL and other AHLs.

Quantification of Biofilm Formation (Crystal Violet Assay)

This protocol is adapted from the methodology used to assess the effect of C8-HSL on Pseudoalteromonas galatheae biofilm formation.[6]

  • Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into an appropriate liquid medium and incubate overnight at the optimal temperature with shaking.

  • Biofilm Induction: Dilute the overnight culture to a standardized optical density (e.g., OD600 of 0.1). Add 100 µL of the diluted culture to the wells of a 96-well microtiter plate. Add different concentrations of C8-HSL and other AHLs to be tested to the respective wells. Include a control group with no added AHL.

  • Incubation: Incubate the microtiter plate at the optimal temperature for biofilm formation for a specified period (e.g., 24-48 hours) without shaking.

  • Washing: Gently remove the planktonic cells by washing the wells three times with sterile phosphate-buffered saline (PBS).

  • Staining: Add 125 µL of 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Destaining and Quantification: Remove the crystal violet solution and wash the wells again with PBS to remove excess stain. Add 200 µL of 30% (v/v) acetic acid to each well to solubilize the bound crystal violet. Measure the absorbance at 590 nm using a microplate reader. The absorbance is proportional to the biofilm biomass.

AHL Quantification by Well-Diffusion Assay

This protocol is a standard method for detecting and semi-quantifying AHL production, often utilizing a reporter strain like Chromobacterium violaceum CV026, which produces a purple pigment (violacein) in the presence of short-chain AHLs.[14][15]

  • Preparation of Reporter Strain Plates: Prepare Luria-Bertani (LB) agar plates. Inoculate molten LB agar (cooled to ~45°C) with an overnight culture of the C. violaceum CV026 reporter strain. Pour the inoculated agar into petri dishes and allow them to solidify.

  • Well Creation: Aseptically create wells in the center of the agar plates using a sterile cork borer or pipette tip.

  • Sample Application: Add a known volume (e.g., 50 µL) of the test sample (e.g., bacterial supernatant) or standard solutions of C8-HSL and other AHLs at various concentrations into the wells.

  • Incubation: Incubate the plates at 30°C for 24-48 hours.

  • Analysis: The presence of AHLs will induce violacein production in the reporter strain, resulting in a purple halo around the well. The diameter of the purple zone is proportional to the concentration of the AHL in the sample. A standard curve can be generated using known concentrations of pure AHLs to estimate the concentration in the test samples.

Conclusion

This compound is a versatile signaling molecule that plays a pivotal role in regulating microbial group behaviors. Its effectiveness in mediating polymicrobial interactions is highly contextual, depending on the specific microorganisms involved, the environmental conditions, and the presence of other signaling molecules. The comparative data and experimental protocols presented in this guide offer a valuable resource for researchers seeking to dissect the complex communication networks that govern microbial communities. A deeper understanding of the specific roles of C8-HSL and other AHLs will undoubtedly pave the way for the development of novel anti-virulence and anti-biofilm strategies targeting bacterial quorum sensing.

References

Decoding Disruption: A Comparative Guide to N-Octanoyl-DL-homoserine Lactone (C8-HSL) Analogs as Quorum Sensing Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Quorum sensing (QS), a sophisticated cell-to-cell communication system in bacteria, orchestrates collective behaviors such as biofilm formation and virulence factor production. In many Gram-negative pathogens, including the opportunistic pathogen Pseudomonas aeruginosa, this process is mediated by N-acyl-homoserine lactone (AHL) signaling molecules. The N-Octanoyl-DL-homoserine lactone (C8-HSL) is a key autoinducer in the RhlI/R quorum sensing system of P. aeruginosa. Disrupting this communication network with synthetic analogs of C8-HSL presents a promising anti-virulence strategy that may circumvent the development of traditional antibiotic resistance.

This guide provides a comparative analysis of the efficacy of various C8-HSL analogs as quorum sensing inhibitors (QSIs). It is designed to assist researchers in selecting and evaluating candidate molecules for the development of novel anti-infective therapies.

Quantitative Comparison of C8-HSL Analog Efficacy

The inhibitory potential of C8-HSL analogs is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce a specific QS-regulated output by 50%. The following table summarizes the reported IC50 values for a selection of C8-HSL analogs against various QS-regulated phenotypes in P. aeruginosa. It is important to note that IC50 values can vary depending on the specific assay, reporter strain, and experimental conditions used.

Analog Structure/NameTarget System/AssayIC50 (µM)Reference
Natural Ligand (Agonist)
This compound (C8-HSL)RhlR activation-[1]
Analogs with Modified Acyl Chain
N-Decanoyl-L-homoserine lactone (C10-HSL)RhlR-dependent gene expressionAntagonist activity observed[2]
N-(3-oxooctanoyl)-L-homoserine lactone (3-oxo-C8-HSL)TraR activation (Agrobacterium tumefaciens)Agonist[1]
Analogs with Modified Lactone Ring
N-Octanoyl-L-homocysteine thiolactoneRhlR-dependent gene expressionWeak inhibition[1]
Synthetic Analogs
J8-C8 (N-3-oxocyclohex-1-enyl octanamide)C8-HSL synthesis (TofI)Dose-dependent inhibition[1]
E9C-3oxoC6C8-HSL binding to TolRCompetitive inhibitor[1]
2-(4-bromophenyl)-N-(2-oxotetrahydrofuran-3-yl)butanamideBiofilm formation>60% inhibition at 200 µM[3]
meta-bromo-thiolactone (mBTL)Pyocyanin production8 (±2)[3]

Key Experimental Protocols

Reproducible and standardized methodologies are critical for the comparative evaluation of QSIs. Below are detailed protocols for key experiments commonly used to assess the efficacy of C8-HSL analogs.

Bioluminescence Reporter Assay for IC50 Determination

This assay utilizes a reporter strain, often E. coli or a modified P. aeruginosa, engineered to express a luminescent reporter gene (e.g., luxCDABE) under the control of a C8-HSL-responsive promoter.

Materials:

  • Reporter strain (e.g., E. coli DH5α carrying a plasmid with the rhlA promoter fused to luxCDABE and a constitutively expressed rhlR)

  • Luria-Bertani (LB) broth and agar

  • C8-HSL

  • Test compounds (C8-HSL analogs) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well white, clear-bottom microtiter plates

  • Luminometer

Procedure:

  • Prepare overnight culture: Inoculate a single colony of the reporter strain into 5 mL of LB broth with appropriate antibiotics and incubate overnight at 37°C with shaking.

  • Subculture: Dilute the overnight culture 1:100 in fresh LB broth and grow to an OD600 of 0.2-0.3.

  • Prepare assay plate:

    • In a 96-well plate, add a fixed, sub-maximal inducing concentration of C8-HSL to all wells (e.g., 1 µM).

    • Add serial dilutions of the test compounds to the wells. Include a solvent control (e.g., DMSO) and a no-inhibitor control.

  • Inoculate: Add the sub-cultured reporter strain to each well to a final OD600 of approximately 0.05.

  • Incubate: Incubate the plate at 30°C for 4-6 hours, or until a stable luminescent signal is observed in the control wells.

  • Measure luminescence and OD: Measure the luminescence (Relative Light Units, RLU) and optical density at 600 nm (OD600) using a plate reader.

  • Data analysis:

    • Normalize the luminescence by dividing the RLU by the OD600 for each well to account for any effects on bacterial growth.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the no-inhibitor control.

    • Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[4][5]

Biofilm Inhibition Assay (Crystal Violet Method)

This assay quantifies the ability of C8-HSL analogs to inhibit the formation of biofilms.

Materials:

  • P. aeruginosa PAO1

  • LB broth

  • Test compounds

  • 96-well flat-bottom polystyrene microtiter plates

  • 0.1% (w/v) crystal violet solution

  • 30% (v/v) acetic acid

  • Microplate reader

Procedure:

  • Prepare overnight culture: Grow P. aeruginosa PAO1 in LB broth overnight at 37°C.

  • Prepare assay plate:

    • Dilute the overnight culture 1:100 in fresh LB broth.

    • Add 100 µL of the diluted culture to each well of a 96-well plate.

    • Add serial dilutions of the test compounds to the wells. Include a solvent control and a no-inhibitor control.

  • Incubate: Incubate the plate statically at 37°C for 24 hours.

  • Wash: Carefully remove the planktonic bacteria by inverting the plate and gently washing the wells twice with sterile distilled water.

  • Stain: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Wash: Remove the crystal violet solution and wash the plate three times with distilled water.

  • Solubilize: Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.

  • Measure absorbance: Measure the absorbance at 550 nm using a microplate reader.

  • Data analysis: Calculate the percentage of biofilm inhibition for each compound concentration compared to the no-inhibitor control.

Elastase Activity Assay (Elastin-Congo Red Method)

This assay measures the activity of LasB elastase, a key virulence factor regulated by the QS system.

Materials:

  • P. aeruginosa PAO1

  • LB broth

  • Test compounds

  • Elastin-Congo Red (ECR)

  • Tris-HCl buffer (0.1 M, pH 7.2)

Procedure:

  • Culture preparation: Grow P. aeruginosa PAO1 in LB broth with and without the test compounds for 18-24 hours at 37°C.

  • Prepare supernatant: Centrifuge the cultures at 10,000 x g for 10 minutes to pellet the cells. Collect the supernatant, which contains the secreted elastase.

  • Assay reaction:

    • Add 100 µL of the culture supernatant to a microcentrifuge tube containing 900 µL of ECR solution (5 mg/mL in Tris-HCl buffer).

    • Incubate the mixture at 37°C for 3-4 hours with shaking.

  • Stop reaction: Centrifuge the tubes at 10,000 x g for 5 minutes to pellet the un-hydrolyzed ECR.

  • Measure absorbance: Transfer the supernatant to a clean tube and measure the absorbance at 495 nm. The absorbance is proportional to the amount of Congo Red released, which indicates elastase activity.

  • Data analysis: Calculate the percentage of elastase inhibition for each compound concentration relative to the untreated control.

Rhamnolipid Quantification Assay (Methylene Blue Method)

This method quantifies the production of rhamnolipids, biosurfactants whose synthesis is regulated by the RhlI/R system.

Materials:

  • P. aeruginosa PAO1 culture supernatant

  • Methylene blue solution (0.02% in distilled water)

  • Chloroform

  • 0.2 N HCl

Procedure:

  • Extraction:

    • Acidify the cell-free culture supernatant to pH 2 with HCl.

    • Extract the rhamnolipids with an equal volume of chloroform.

    • Collect the lower chloroform phase.

  • Complex formation:

    • Mix 400 µL of the chloroform extract with 600 µL of methylene blue solution.

    • Vortex vigorously for 2 minutes.

  • Phase separation: Centrifuge at 2,000 x g for 10 minutes to separate the phases.

  • Acidification: Transfer 200 µL of the blue-colored lower chloroform phase to a new tube and add 800 µL of 0.2 N HCl. Vortex to transfer the color to the aqueous phase.

  • Measure absorbance: Measure the absorbance of the upper aqueous phase at 638 nm.

  • Data analysis: Quantify the rhamnolipid concentration using a standard curve prepared with known concentrations of rhamnolipid. Calculate the percentage of inhibition for each test compound.[6][7]

Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of QS signaling and the workflow of inhibitory assays can aid in understanding the mechanism of action of C8-HSL analogs.

G cluster_las Las System cluster_rhl Rhl System cluster_virulence Virulence Factor Production cluster_inhibitors Inhibitor Action LasI LasI C12HSL 3-oxo-C12-HSL LasI->C12HSL synthesizes LasR LasR LasR_C12HSL LasR:C12HSL Complex LasR->LasR_C12HSL C12HSL->LasR binds RhlI RhlI LasR_C12HSL->RhlI activates RhlR RhlR LasR_C12HSL->RhlR activates Biofilm Biofilm Formation LasR_C12HSL->Biofilm C8HSL C8-HSL RhlI->C8HSL synthesizes RhlR_C8HSL RhlR:C8-HSL Complex RhlR->RhlR_C8HSL C8HSL->RhlR binds Elastase Elastase (lasB) RhlR_C8HSL->Elastase Rhamnolipids Rhamnolipids (rhlA) RhlR_C8HSL->Rhamnolipids RhlR_C8HSL->Biofilm Inhibitor1 Analog (e.g., J8-C8) Inhibitor1->RhlI inhibits synthesis Inhibitor2 Analog (e.g., E9C-3oxoC6) Inhibitor2->RhlR competes for binding

Caption: Hierarchical quorum sensing network in P. aeruginosa and points of inhibition.

G cluster_prep Preparation cluster_assay Assay Setup cluster_measurement Measurement & Analysis A Overnight Culture of Reporter Strain B Subculture to Exponential Phase A->B D Inoculate with Reporter Strain B->D C Prepare 96-well Plate (C8-HSL + Analogs) C->D E Incubate (30°C, 4-6h) D->E F Measure Luminescence and OD600 E->F G Calculate % Inhibition and IC50 F->G

Caption: Experimental workflow for bioluminescence-based QSI screening.

By providing a framework for the quantitative comparison of C8-HSL analogs and detailing robust experimental protocols, this guide aims to accelerate the discovery and development of novel quorum sensing inhibitors to combat bacterial infections.

References

Safety Operating Guide

Personal protective equipment for handling N-Octanoyl-DL-homoserine lactone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for N-Octanoyl-DL-homoserine lactone, a molecule frequently used in quorum sensing research.

Personal Protective Equipment (PPE)

When handling this compound in a powdered form, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

PPE CategoryItemSpecification
Respiratory Protection Dust MaskType N95 (US) or Type P1 (EN 143)[1]
Eye Protection EyeshieldsTested and approved under government standards such as NIOSH (US) or EN 166 (EU)[1]
Hand Protection GlovesInspected before use and disposed of after contamination[1]
Body Protection Impervious clothingAs needed to prevent skin contact

Emergency First Aid Procedures

In the event of accidental exposure to this compound, follow these first aid measures immediately.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, provide artificial respiration.[1]
Skin Contact Wash the affected area thoroughly with soap and plenty of water.[1]
Eye Contact Flush eyes with water as a precaution.[1]
Ingestion Do not induce vomiting. Rinse the mouth with water and seek medical attention if the person feels unwell.[1][2]

Handling and Storage Protocols

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

Handling:

  • Avoid the formation of dust and aerosols.[1][2]

  • Ensure adequate exhaust ventilation in areas where the compound is handled.[1][2]

  • Wash hands thoroughly after handling.[2]

  • Refrain from eating, drinking, or smoking in the work area.[2]

Storage:

  • Store in a cool, dry, and well-ventilated place.[1][2]

  • Keep the container tightly closed.[1][2]

  • Recommended storage temperatures are typically between 2-8°C for the powder form.

Accidental Release and Disposal Plan

In case of a spill, and for routine disposal, the following procedures should be followed.

Accidental Release:

  • Use full personal protective equipment.[2]

  • Avoid breathing vapors, mist, or gas.[1]

  • Sweep up the spilled material and place it in a suitable, closed container for disposal.[1]

Disposal:

  • Dispose of the unused product and any contaminated materials in approved waste disposal containers.[1]

  • Contaminated packaging should be disposed of as unused product.[1]

Operational Workflow for Handling this compound

The following diagram outlines the standard operational workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal A Don appropriate PPE: - N95/P1 Dust Mask - Eyeshields - Gloves B Prepare well-ventilated workspace A->B C Weigh this compound B->C D Dissolve in appropriate solvent C->D E Store stock solution at recommended temperature D->E F Clean workspace E->F G Dispose of contaminated consumables in designated waste container F->G H Dispose of unused chemical according to institutional guidelines G->H

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.